Khellinol
Description
See also: Visnaga daucoides fruit (part of).
Structure
2D Structure
3D Structure
Properties
CAS No. |
478-42-2 |
|---|---|
Molecular Formula |
C13H10O5 |
Molecular Weight |
246.21 g/mol |
IUPAC Name |
4-hydroxy-9-methoxy-7-methylfuro[3,2-g]chromen-5-one |
InChI |
InChI=1S/C13H10O5/c1-6-5-8(14)9-10(15)7-3-4-17-11(7)13(16-2)12(9)18-6/h3-5,15H,1-2H3 |
InChI Key |
GEYVZPGXYUDRSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(O1)C(=C3C(=C2O)C=CO3)OC |
Appearance |
Solid powder |
Other CAS No. |
478-42-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Khellinol; 5-Norkhellin; 5 Norkhellin; 5Norkhellin; |
Origin of Product |
United States |
Foundational & Exploratory
Khellinol: A Technical Guide on its Natural Source and Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Khellinol is a naturally occurring furanocoumarin that has garnered interest within the scientific community for its potential therapeutic applications. As a derivative of khellin, a well-documented compound with vasodilatory and antispasmodic properties, this compound is being investigated for similar activities. This technical guide provides a comprehensive overview of the current state of knowledge regarding the natural sources of this compound and its bioavailability, with a focus on data relevant to researchers and drug development professionals. It is important to note that while significant research has been conducted on the major constituents of its primary plant source, specific data on this compound remains limited, indicating a clear need for further investigation.
Natural Source of this compound
The primary and most well-documented natural source of this compound is the plant Ammi visnaga (L.) Lam., commonly known as khella, toothpick-plant, or bisnaga.[1][2][3] This annual or biennial herb belongs to the Apiaceae (Umbelliferae) family and is indigenous to the Mediterranean region, North Africa, and parts of Asia.[2][3] It is now cultivated worldwide for its medicinal properties.[2]
This compound is one of several bioactive γ-pyrone and coumarin derivatives found in Ammi visnaga.[2] However, it is considered a minor constituent compared to the more abundant and extensively studied compounds, khellin and visnagin.[2] The concentration of these compounds can vary depending on the plant part, geographical location, and harvesting time. While quantitative data for khellin and visnagin in Ammi visnaga are available, specific quantitative analysis of this compound is not well-documented in the current scientific literature.
Table 1: Major Bioactive Compounds in Ammi visnaga
| Compound | Chemical Class | Typical Concentration Range in Seeds |
| Khellin | Furanochromone | 0.3 - 1.2% |
| Visnagin | Furanochromone | 0.05 - 0.3% |
| This compound | Furanochromone | Not well-quantified |
| Visnadin | Pyranocoumarin | Data not consistently available |
| Samidin | Pyranocoumarin | Data not consistently available |
| Dihydrosamidin | Pyranocoumarin | Data not consistently available |
Note: The concentration of these compounds can vary significantly.
Bioavailability and Pharmacokinetics of this compound
Direct studies on the bioavailability and pharmacokinetics of this compound are currently lacking in the scientific literature. However, valuable insights can be inferred from studies on structurally related compounds from Ammi visnaga, such as khellin and visnagin, as well as other furanocoumarins.
Inferences from Khellin and Visnagin Pharmacokinetics
Pharmacokinetic studies on visnagin in rats have revealed important aspects that may be applicable to this compound. A study on orally administered visnagin showed that its plasma exposure was significantly increased (more than 10-fold for a low dose) when administered as a whole aqueous extract of Ammi visnaga compared to the pure compound.[1] This suggests that other constituents in the plant extract may enhance the absorption or reduce the first-pass metabolism of visnagin.[1] Given the structural similarity, it is plausible that this compound's bioavailability might also be influenced by the presence of other phytochemicals in its natural matrix.
The terminal half-life of visnagin in rats was found to be relatively short, reaching a maximum of 1.94 hours for a 10 mg/kg dose of the pure compound.[1] Studies on khellin have also indicated a limited oral bioavailability.[4]
General Bioavailability of Furanocoumarins
Furanocoumarins, as a class of compounds, are known to have variable and often low oral bioavailability.[5][6] This is primarily attributed to extensive first-pass metabolism in the gut and liver, mediated by cytochrome P450 enzymes, particularly CYP3A4.[4][7] Some furanocoumarins are also substrates for efflux transporters like P-glycoprotein, which can further limit their absorption.[8]
However, it is also well-documented that certain furanocoumarins can inhibit these same enzymes and transporters, leading to potential drug-herb interactions.[4][7] This inhibitory action could potentially enhance the bioavailability of co-administered drugs or even other phytochemicals within the same plant extract.
Table 2: Inferred Bioavailability and Pharmacokinetic Parameters for this compound
| Parameter | Inferred Property | Rationale |
| Absorption | Likely to be absorbed from the gastrointestinal tract, but potentially with low efficiency. | Based on the behavior of other furanocoumarins.[5] |
| Bioavailability | Predicted to be low when administered as a pure compound. May be enhanced when administered as a whole plant extract. | Inferred from studies on visnagin showing enhanced bioavailability from Ammi visnaga extract.[1] General knowledge of furanocoumarin first-pass metabolism.[5][6] |
| Distribution | Expected to distribute into tissues. | General characteristic of small molecule drugs. |
| Metabolism | Likely to undergo extensive first-pass metabolism in the liver and intestines, primarily by cytochrome P450 enzymes. | Common metabolic pathway for coumarins and furanocoumarins.[9] |
| Excretion | Metabolites are likely excreted via urine and feces. | General route of elimination for xenobiotics. |
Experimental Protocols
Extraction and Isolation of Furanocoumarins from Ammi visnaga**
A general workflow for the extraction and isolation of furanocoumarins from Ammi visnaga seeds is outlined below.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
A validated HPLC method for the simultaneous quantification of khellin and visnagin can be adapted for this compound. The following provides a template for such a method.
Table 3: Example HPLC Parameters for Furanocoumarin Analysis
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of water, methanol, and/or acetonitrile. |
| Flow Rate | Typically 1.0 mL/min. |
| Detection | UV detection at a wavelength appropriate for this compound (likely in the range of 245-330 nm). |
| Injection Volume | 10-20 µL. |
| Standard | A purified and authenticated this compound standard is required for accurate quantification. |
The development of a specific and validated HPLC method for this compound would be a crucial step for future research.
Potential Mechanism of Action and Signaling Pathways
The pharmacological effects of Ammi visnaga extracts and its major constituents, khellin and visnagin, are primarily attributed to their smooth muscle relaxant properties.[3][10] This effect is believed to be mediated through the blockade of calcium channels.[10][11] By inhibiting the influx of calcium into smooth muscle cells, these compounds can induce vasodilation and bronchodilation.
While direct evidence for this compound's mechanism of action is limited, its structural similarity to khellin suggests that it may also act as a calcium channel blocker. Further research is needed to elucidate the specific molecular targets and signaling pathways modulated by this compound.
Conclusion and Future Directions
This compound is a minor furanocoumarin found in Ammi visnaga with potential therapeutic properties. However, there is a significant gap in the scientific literature regarding its quantitative abundance, bioavailability, and specific mechanism of action. Future research should focus on:
-
Development of validated analytical methods for the accurate quantification of this compound in plant material and biological matrices.
-
In-depth pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, both as a pure compound and within a plant extract.
-
In vitro and in vivo studies to elucidate the specific molecular targets and signaling pathways modulated by this compound.
-
Comparative studies to evaluate the potency and efficacy of this compound relative to khellin and visnagin.
Addressing these research gaps will be essential for unlocking the full therapeutic potential of this compound and for the development of novel drugs based on this natural product.
References
- 1. Pharmacokinetic evaluation of visnagin and Ammi visnaga aqueous extract after oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nonlinear pharmacokinetics of visnagin in rats after intravenous bolus administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ammi Visnaga L., a Potential Medicinal Plant: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. doaj.org [doaj.org]
- 5. Pharmacokinetics of coumarin and its 7-hydroxy-metabolites upon intravenous and peroral administration of coumarin in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dietary Intake of Coumarins and Furocoumarins through Citrus Beverages: A Detailed Estimation by a HPLC-MS/MS Method Combined with the Linear Retention Index System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Natural Furanocoumarin as Potential Oral Absorption Enhancer | Scientific.Net [scientific.net]
- 9. An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pakbs.org [pakbs.org]
- 11. Pharmacological investigations on khella- (ammi visnaga l.) [wisdomlib.org]
Khellinol's Putative Mechanism of Action in Cardiovascular Models: A Technical Guide
Disclaimer: Scientific literature extensively details the cardiovascular effects of khellin and its derivatives, such as visnadin and visnagin, all compounds extracted from the plant Ammi visnaga. However, specific research on the mechanism of action of khellinol is limited. This guide, therefore, extrapolates the likely mechanisms of this compound based on the activities of these closely related and structurally similar compounds. The primary mechanism of action is proposed to be the blockade of L-type calcium channels in vascular smooth muscle, leading to vasorelaxation.
Core Mechanism: Calcium Channel Antagonism
The vasorelaxant effect of khellin and its derivatives is primarily attributed to their ability to act as calcium channel antagonists.[1][2] In vascular smooth muscle cells, the influx of extracellular calcium through L-type voltage-gated calcium channels is a critical step in initiating and maintaining contraction. By blocking these channels, this compound likely reduces the intracellular calcium concentration, leading to smooth muscle relaxation and subsequent vasodilation.[1]
Signaling Pathway of Vasorelaxation by Calcium Channel Blockade
The following diagram illustrates the proposed signaling pathway for this compound-induced vasorelaxation, based on the known mechanism of L-type calcium channel blockers.
References
Khellinol vs. Khellin: A Comprehensive Technical Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Khellin, a furanochromone from the plant Ammi visnaga, has a long history of medicinal use, primarily as a vasodilator and smooth muscle relaxant. Its derivative, Khellinol, has emerged as a compound of significant interest, demonstrating distinct biological activities. This technical guide provides an in-depth comparison of the biological activities of this compound and Khellin, presenting available quantitative data, detailed experimental protocols for key assays, and visual representations of their signaling pathways to facilitate further research and drug development. While Khellin's pharmacological profile is well-documented, research into this compound is less extensive. This guide consolidates the current understanding of both compounds, highlighting areas where further investigation is warranted.
Comparative Biological Activity: Khellin vs. This compound
Khellin is well-recognized for its potent vasodilator, bronchodilator, anti-inflammatory, and cytotoxic effects.[1][2] this compound, a structurally related compound, has been reported to exhibit superior antioxidant and acetylcholinesterase inhibitory activities.[3] The following tables summarize the available quantitative data for the biological activities of both compounds.
Vasodilatory and Smooth Muscle Relaxant Activity
Khellin's primary mechanism of action involves the blockage of calcium channels and inhibition of phosphodiesterase, leading to smooth muscle relaxation.[1][2] This results in vasodilation and bronchodilation. Data on the direct comparative vasodilatory activity of this compound is limited.
Table 1: Vasodilatory and Smooth Muscle Relaxant Activity
| Compound | Assay | Target/Tissue | IC50 / EC50 | Reference |
| Khellin | Calcium Channel Blockade | Smooth Muscle Cells | Data not available in provided search results | [1][2] |
| Khellin | Phosphodiesterase Inhibition | Smooth Muscle Cells | Data not available in provided search results | [1] |
| This compound | Vasodilatory Activity | Not specified | Data not available in provided search results |
Anti-inflammatory Activity
Khellin and its derivatives have demonstrated anti-inflammatory properties.[4] One study on a Khellin derivative, without specifying if it was this compound, showed potent inhibition of pro-inflammatory markers.[4]
Table 2: Anti-inflammatory Activity
| Compound | Assay | Key Markers Inhibited | IC50 | Reference |
| Khellin Derivative | PGE2 Inhibition | Prostaglandin E2 | 88.86% inhibition (concentration not specified) | [4] |
| Khellin Derivative | TNF-α Inhibition | Tumor Necrosis Factor-alpha | 48.62% inhibition (concentration not specified) | [4] |
| This compound | Anti-inflammatory Activity | Not specified | Data not available in provided search results |
Cytotoxic Activity
Khellin has been shown to exhibit cytotoxic activity against various cancer cell lines.[5]
Table 3: Cytotoxic Activity
| Compound | Cell Line | Assay | IC50 (µg/mL) | Reference |
| Khellin | MCF-7 (Breast Cancer) | SRB Assay | 12.54 - 17.53 | [5] |
| Khellin | Hep G2 (Hepatocellular Carcinoma) | SRB Assay | 12.54 - 17.53 | [5] |
| This compound | Cytotoxicity | Not specified | Data not available in provided search results |
Antioxidant Activity
This compound has been reported to possess stronger antioxidant properties than Khellin.[3]
Table 4: Antioxidant Activity
| Compound | Assay | EC50 | Reference | |---|---|---|---|---| | this compound | Oxygen Radical Absorbance Capacity (ORAC) | 332 µM |[6] | | Khellin | Antioxidant Activity | Data not available in provided search results |[3] |
Acetylcholinesterase (AChE) Inhibitory Activity
This compound has demonstrated superior AChE inhibitory activity compared to Khellin.[3] This suggests its potential in the management of neurodegenerative diseases.
Table 5: Acetylcholinesterase Inhibitory Activity
| Compound | Assay | % Inhibition | IC50 | Reference |
| This compound | Acetylcholinesterase Inhibition | Higher than Khellin | Data not available in provided search results | [3] |
| Khellin | Acetylcholinesterase Inhibition | Lower than this compound | Data not available in provided search results | [3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
In Vitro Vasodilation Assay Using Aortic Rings
This assay assesses the vasodilatory effect of a compound on isolated arterial rings.
Methodology:
-
Tissue Preparation:
-
Male Wistar rats (250-300g) are euthanized by cervical dislocation.
-
The thoracic aorta is carefully excised, cleaned of adhering fat and connective tissue, and cut into rings of 3-4 mm in length.
-
The endothelium can be mechanically removed by gently rubbing the intimal surface with a pair of fine forceps.
-
-
Experimental Setup:
-
Aortic rings are mounted in a 10 mL organ bath containing Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1; pH 7.4), maintained at 37°C and gassed with 95% O2 and 5% CO2.
-
The rings are connected to an isometric force transducer to record changes in tension.
-
An initial tension of 1.5 g is applied, and the rings are allowed to equilibrate for 60-90 minutes, with the bath solution being changed every 15 minutes.
-
-
Experimental Procedure:
-
After equilibration, the rings are contracted with a submaximal concentration of phenylephrine (1 µM) or KCl (80 mM).
-
Once a stable contraction is achieved, cumulative concentrations of the test compound (Khellin or this compound) are added to the organ bath.
-
The relaxation response is measured as the percentage decrease in the pre-contracted tension.
-
The IC50 value (concentration causing 50% relaxation) is calculated from the concentration-response curve.
-
Carrageenan-Induced Paw Edema Assay
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.
Methodology:
-
Animals:
-
Male Wistar rats or Swiss albino mice are used.
-
Animals are fasted for 12 hours before the experiment with free access to water.
-
-
Induction of Edema:
-
A 1% w/v solution of carrageenan in sterile saline is prepared.
-
0.1 mL of the carrageenan solution is injected into the sub-plantar region of the right hind paw of the animals.
-
-
Drug Administration:
-
The test compound (Khellin or this compound) or a standard anti-inflammatory drug (e.g., indomethacin) is administered orally or intraperitoneally 30-60 minutes before the carrageenan injection.
-
A control group receives the vehicle only.
-
-
Measurement of Paw Edema:
-
The volume of the paw is measured using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume in the control group and Vt is the mean paw volume in the treated group.
-
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Culture:
-
The desired cancer cell line (e.g., MCF-7, Hep G2) is cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
The cells are treated with various concentrations of the test compound (Khellin or this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
A control group is treated with the vehicle (e.g., DMSO) only.
-
-
MTT Addition and Incubation:
-
After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plate is incubated for 4 hours at 37°C in a CO2 incubator, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The plate is shaken for 15 minutes to ensure complete dissolution.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of cell viability is calculated using the formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value (concentration causing 50% inhibition of cell growth) is determined from the dose-response curve.
-
Signaling Pathways and Mechanisms of Action
Khellin Signaling Pathway
Khellin exerts its biological effects through multiple signaling pathways. Its primary actions as a vasodilator and bronchodilator are mediated by its effects on calcium channels and phosphodiesterase. Its anti-inflammatory effects are linked to the inhibition of pro-inflammatory cytokines.
Caption: Khellin's multifaceted mechanism of action.
This compound Experimental Workflow for Bioactivity Screening
A logical workflow for the comprehensive screening of this compound's biological activities would involve a series of in vitro and in vivo assays.
Caption: A proposed workflow for screening this compound.
Conclusion and Future Directions
Khellin possesses a well-established profile of biological activities, particularly as a vasodilator and anti-inflammatory agent. This compound, while less studied, shows promise with potentially superior antioxidant and acetylcholinesterase inhibitory effects. The significant gaps in the quantitative data for this compound's biological activities, especially in direct comparison to Khellin, represent a critical area for future research. A systematic evaluation of this compound using the standardized protocols outlined in this guide will provide a clearer understanding of its therapeutic potential and facilitate the development of novel drug candidates. Further investigation into the specific signaling pathways modulated by this compound is also essential to elucidate its mechanisms of action.
References
- 1. Visnadine | C21H24O7 | CID 442151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effect of visnagin in lipopolysaccharide-stimulated BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Composition, Antioxidant, Anticancer, and Antibacterial Activities of Roots and Seeds of Ammi visnaga L. Methanol Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of visnadine on rat isolated vascular smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
Khellinol: A Technical Guide on its Role in Traditional Herbal Medicine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Khellinol, a naturally occurring furanochromone found in the medicinal plant Ammi visnaga, has been traditionally used as part of herbal remedies for centuries. While its close relatives, khellin and visnagin, have been more extensively studied, this compound is emerging as a compound of significant interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of this compound, focusing on its role in traditional medicine, its known and potential biological activities, and detailed experimental protocols for its quantification and evaluation. This document aims to serve as a foundational resource for researchers and professionals in drug development seeking to explore the therapeutic potential of this compound.
Introduction: this compound in the Context of Traditional Herbal Medicine
Ammi visnaga (L.) Lam., commonly known as khella or toothpick weed, has a long and storied history in traditional medicine, particularly in ancient Egypt and the Middle East.[1] Decoctions and infusions of the plant's fruits have been traditionally used to treat a variety of ailments, most notably respiratory disorders such as asthma, cardiovascular complaints like angina pectoris, and renal conditions including kidney stones.[1][2] The therapeutic effects of Ammi visnaga are largely attributed to its rich concentration of furanochromones, with khellin and visnagin being the most abundant and well-researched constituents.[3][4]
This compound is a furanochromone derivative also present in Ammi visnaga, alongside other related compounds like ammiol and khellol.[1][2] While traditional herbal preparations utilize the entire spectrum of phytochemicals within the plant, modern research is beginning to dissect the specific contributions of individual compounds. The historical use of Ammi visnaga as a smooth muscle relaxant, vasodilator, and diuretic provides the foundational context for investigating the specific pharmacological role of this compound.
Quantitative Analysis of this compound in Ammi visnaga
Accurate quantification of this compound in plant material and its extracts is crucial for standardization and further pharmacological studies. While specific quantitative data for this compound is not as abundant as for khellin and visnagin, the established High-Performance Liquid Chromatography (HPLC) methods for these related compounds can be readily adapted.
Table 1: Concentration of Major Furanochromones in Ammi visnaga Aqueous Extract
| Compound | Concentration (mg/100 mg of extract) |
| Khellin | 2.88[5] |
| Visnagin | 1.72[5] |
| This compound | Data not yet available |
Note: The concentrations of khellin and visnagin provide a reference for the expected range of furanochromone content. Further research is required to quantify this compound in various Ammi visnaga extracts.
Experimental Protocol: HPLC Quantification of this compound
This protocol is adapted from validated methods for khellin and visnagin quantification.[5][6]
Objective: To quantify the concentration of this compound in a methanolic extract of Ammi visnaga fruits.
Materials:
-
Dried and powdered Ammi visnaga fruits
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Tetrahydrofuran (THF, HPLC grade)
-
This compound standard (purity >98%)
-
HPLC system with a Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Syringe filters (0.45 µm)
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL). From the stock solution, prepare a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation:
-
Accurately weigh 1 g of powdered Ammi visnaga fruits.
-
Perform a methanol extraction (e.g., sonication for 30 minutes or maceration for 24 hours).
-
Filter the extract and evaporate the solvent under reduced pressure.
-
Re-dissolve a known amount of the dried extract in methanol to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Mobile Phase: A gradient of water (A), methanol (B), and THF (C). A suggested starting point is a mobile phase consisting of water:methanol:tetrahydrofuran (50:45:5, v/v/v).[7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: Scan for the optimal wavelength for this compound detection using the DAD (likely around 245 nm, similar to khellin and visnagin).[7]
-
Injection Volume: 20 µL.
-
-
Analysis:
-
Inject the calibration standards to construct a calibration curve of peak area versus concentration.
-
Inject the sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Biological Activities and Potential Mechanisms of Action
While direct research on this compound is limited, the activities of structurally similar compounds and the traditional uses of Ammi visnaga suggest several potential therapeutic applications.
Antioxidant Activity
Khellol, a compound closely related to this compound, has demonstrated significant antioxidant properties. It is plausible that this compound possesses similar free radical scavenging capabilities, which could contribute to the overall therapeutic effects of Ammi visnaga extracts.
Experimental Protocol: DPPH Free Radical Scavenging Assay
This protocol is a standard method for evaluating the antioxidant activity of chemical compounds.[8][9]
Objective: To determine the in vitro antioxidant activity of this compound using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.
Materials:
-
This compound
-
DPPH reagent
-
Methanol
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of dilutions of this compound (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a series of dilutions of ascorbic acid to serve as a positive control.
-
-
Assay:
-
In a 96-well plate, add 100 µL of each this compound dilution to separate wells.
-
Add 100 µL of DPPH solution to each well.
-
For the blank, add 100 µL of methanol and 100 µL of DPPH solution.
-
For the control, add 100 µL of each this compound dilution and 100 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of DPPH scavenging activity using the following formula: % Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] * 100
-
Determine the IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals).
-
Acetylcholinesterase Inhibitory Activity
Khellol has also been shown to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This suggests a potential neuroprotective role for this compound, which could be relevant for neurodegenerative diseases.
Experimental Protocol: Acetylcholinesterase Inhibition Assay
This protocol is based on the Ellman method for measuring AChE activity.[10][11][12]
Objective: To evaluate the in vitro acetylcholinesterase inhibitory activity of this compound.
Materials:
-
This compound
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Tris-HCl buffer (pH 8.0)
-
Donepezil or Galantamine (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol).
-
Prepare a series of dilutions of this compound.
-
Prepare solutions of AChE, ATCI, and DTNB in Tris-HCl buffer.
-
-
Assay:
-
In a 96-well plate, add 25 µL of each this compound dilution.
-
Add 50 µL of AChE solution to each well.
-
Incubate at 37 °C for 15 minutes.
-
Add 50 µL of DTNB solution.
-
Initiate the reaction by adding 25 µL of ATCI solution.
-
-
Measurement:
-
Measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.
-
-
Calculation:
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the percentage of AChE inhibition using the formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] * 100
-
Calculate the IC50 value for this compound.
-
Anticancer Activity
Khellin and visnagin have demonstrated cytotoxic activity against various cancer cell lines.[13] It is hypothesized that this compound may also possess anticancer properties, potentially through the induction of apoptosis.
Cardiovascular Effects
The traditional use of Ammi visnaga for angina suggests vasodilatory properties. Khellin is a known vasodilator.[13] this compound may contribute to this effect, potentially through mechanisms such as calcium channel modulation or nitric oxide pathway activation.
Signaling Pathways
The precise signaling pathways modulated by this compound are yet to be elucidated. However, based on the known activities of related furanochromones and their potential biological effects, several pathways are of interest for future investigation.
Potential Apoptotic Pathway in Cancer Cells
Potential Vasodilation Pathway
Future Directions and Conclusion
This compound represents a promising but underexplored component of the traditionally used medicinal plant Ammi visnaga. While its specific role has been historically overshadowed by the more abundant khellin and visnagin, preliminary evidence and the activities of structurally related compounds suggest that this compound may possess significant antioxidant, neuroprotective, anticancer, and cardiovascular properties.
To fully realize the therapeutic potential of this compound, future research should focus on:
-
Quantitative Analysis: Establishing validated analytical methods to accurately quantify this compound in Ammi visnaga and its various preparations.
-
Pharmacological Screening: Conducting comprehensive in vitro and in vivo studies to elucidate the specific biological activities of isolated this compound.
-
Mechanism of Action: Investigating the molecular mechanisms and signaling pathways through which this compound exerts its effects.
-
Comparative Studies: Performing head-to-head comparisons of the potency and efficacy of this compound with khellin and visnagin.
This technical guide provides a framework for initiating and advancing research into this compound. By leveraging the provided experimental protocols and building upon the existing knowledge of related furanochromones, the scientific community can unlock the full therapeutic potential of this intriguing natural compound.
References
- 1. cloud.uobasrah.edu.iq [cloud.uobasrah.edu.iq]
- 2. jetir.org [jetir.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. An aqueous extract of Ammi visnaga fruits and its constituents khellin and visnagin prevent cell damage caused by oxalate in renal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Validated HPLC method for simultaneous estimation of khellol glucoside, khellin and visnagin in Ammi visnaga L. fruits and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. assaygenie.com [assaygenie.com]
- 11. attogene.com [attogene.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
Khellinol: A Physicochemical and Biological Profile for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Khellinol, a naturally occurring furanochromone, has garnered significant interest within the scientific community for its potential therapeutic applications. Structurally similar to khellin and visnagin, this compound is primarily extracted from the medicinal plant Ammi visnaga. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, details established experimental protocols for their determination, and explores its biological activities with a focus on relevant signaling pathways, offering a valuable resource for its application in modern drug design and development.
Physicochemical Properties of this compound
A thorough understanding of a compound's physicochemical properties is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior. The key physicochemical parameters of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀O₅ | [1][2] |
| Molecular Weight | 246.21 g/mol , 246.22 g/mol | [1][2][3] |
| Exact Mass | 246.05 Da, 246.05282342 Da | [1][4] |
| XLogP3-AA (logP) | 2.5 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Solubility | Soluble in DMSO | [1] |
Experimental Protocols
Accurate determination of physicochemical properties is crucial for drug development. Standard experimental protocols for key parameters are outlined below.
Melting Point Determination
The melting point of a solid compound is a critical indicator of its purity.[5][6][7][8] A common method for its determination is the capillary melting point technique.[6][8][9]
Protocol:
-
Sample Preparation: A small, finely powdered sample of the crystalline compound is packed into a capillary tube, which is sealed at one end.[6][7]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.[7][9]
-
Heating: The sample is heated at a controlled rate.[6][8][9] Initially, a rapid heating rate can be used to determine an approximate melting range.[5] Subsequently, the measurement is repeated with a slower heating rate (typically 1-2°C per minute) near the expected melting point to ensure accuracy.[5][9]
-
Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the entire solid phase turns into a clear liquid is recorded as the completion of melting.[7] This range represents the melting point of the substance.[7]
Workflow for Melting Point Determination
References
- 1. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. westlab.com [westlab.com]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
In Vitro Antioxidant Capacity of Khellinol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Khellinol is a naturally occurring furanocoumarin found in plants such as Ammi visnaga. Furanocoumarins are a class of organic chemical compounds produced by a variety of plants, and many have been investigated for their biological activities. While this compound and its derivatives have been studied for various therapeutic properties, this guide focuses specifically on the methodologies used to assess their in vitro antioxidant capacity. Antioxidants are crucial for mitigating the damaging effects of oxidative stress, a key factor in the pathogenesis of numerous diseases. Therefore, understanding the antioxidant potential of compounds like this compound is of significant interest in drug discovery and development.
This technical guide provides an in-depth overview of the core in vitro assays used to evaluate the antioxidant capacity of this compound. It includes detailed experimental protocols for the most common assays—DPPH, ABTS, and FRAP—and presents a framework for interpreting the resulting data. Additionally, it visualizes a key signaling pathway associated with the cellular antioxidant response.
Quantitative Data on Antioxidant Capacity
Direct quantitative data on the in vitro antioxidant capacity of isolated this compound is not extensively available in the current scientific literature. However, studies on extracts of Ammi visnaga, a plant rich in this compound and related furanocoumarins like khellin and visnagin, provide valuable insights into the potential antioxidant activity of this class of compounds. The antioxidant activity of these extracts is attributed to their complex mixture of phytochemicals, including flavonoids and γ-pyrones[1][2][3].
The following table summarizes representative antioxidant activity data from a study on the methanolic extracts of the roots and seeds of Ammi visnaga using the DPPH radical scavenging assay. The IC50 value represents the concentration of the extract required to scavenge 50% of the DPPH radicals, with a lower value indicating higher antioxidant activity.
Table 1: DPPH Radical Scavenging Activity of Ammi visnaga Methanol Extracts [3]
| Plant Part | Total Phenolic Content (mg GAE/g dry weight) | DPPH IC50 (μg/mL) |
| Roots | 270.78 ± 2.86 | 193.46 ± 17.13 |
| Seeds | 366.57 ± 2.86 | 227.19 ± 1.48 |
GAE: Gallic Acid Equivalents
It is important to note that these values reflect the combined antioxidant effects of all compounds present in the extracts and not solely that of this compound. Further research is required to determine the specific antioxidant capacity of isolated this compound.
Experimental Protocols for In Vitro Antioxidant Assays
The following sections detail the standardized experimental protocols for the three most widely used in vitro antioxidant capacity assays: DPPH, ABTS, and FRAP.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a common spectrophotometric method for determining the antioxidant activity of a compound. It is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
Principle: Antioxidant-H + DPPH• → Antioxidant• + DPPH-H (Purple) (Yellow)
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. Store in a dark, airtight container at 4°C.
-
Prepare a series of dilutions of the test compound (this compound) and a standard antioxidant (e.g., Trolox or ascorbic acid) in the same solvent.
-
-
Assay Procedure:
-
In a microplate well or a cuvette, add a specific volume of the test compound or standard solution (e.g., 100 µL).
-
Add a specific volume of the DPPH working solution (e.g., 100 µL) to each well/cuvette.
-
For the blank, add the solvent instead of the test compound.
-
Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measure the absorbance at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation is blue-green, and in the presence of an antioxidant that can donate an electron or hydrogen atom, it is reduced, leading to a loss of color.
Principle: Antioxidant-H + ABTS•+ → Antioxidant• + ABTS (Blue-Green) (Colorless)
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Before the assay, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the test compound (this compound) and a standard antioxidant (e.g., Trolox).
-
-
Assay Procedure:
-
In a microplate well or cuvette, add a small volume of the test compound or standard solution (e.g., 10 µL).
-
Add a larger volume of the diluted ABTS•+ solution (e.g., 190 µL).
-
For the blank, add the solvent instead of the test compound.
-
Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of ABTS•+ scavenging activity using a similar formula to the DPPH assay.
-
The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant activity as a 1 mM concentration of the test substance.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.
Principle: Fe³⁺-TPTZ + Antioxidant → Fe²⁺-TPTZ + Oxidized Antioxidant (Colorless) (Blue)
Experimental Protocol:
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a solution of 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The FRAP reagent should be prepared fresh and warmed to 37°C before use.
-
Prepare a series of dilutions of the test compound (this compound) and a standard (e.g., FeSO₄·7H₂O or Trolox).
-
-
Assay Procedure:
-
In a microplate well or cuvette, add a small volume of the test compound or standard solution (e.g., 10 µL).
-
Add a larger volume of the pre-warmed FRAP reagent (e.g., 190 µL).
-
For the blank, add the solvent instead of the test compound.
-
Incubate the mixture at 37°C for a defined period (e.g., 4-30 minutes).
-
Measure the absorbance at 593 nm.
-
-
Data Analysis:
-
Construct a standard curve using the absorbance values of the ferrous iron standards.
-
The antioxidant capacity of the sample is determined by comparing its absorbance to the standard curve and is expressed as Fe²⁺ equivalents (e.g., µM Fe²⁺/g of sample) or Trolox equivalents.
-
Potential Signaling Pathways in Antioxidant Action
While direct experimental evidence for the signaling pathways modulated by this compound's antioxidant activity is limited, many natural antioxidant compounds exert their protective effects by activating the Keap1-Nrf2 signaling pathway. This pathway is a master regulator of the cellular antioxidant response.
Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. In the presence of oxidative stress or antioxidant compounds, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression. These genes encode for a battery of protective enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).
Conclusion
The in vitro antioxidant capacity of this compound is an area that warrants further investigation to fully elucidate its potential therapeutic benefits. The standardized assays detailed in this guide—DPPH, ABTS, and FRAP—provide robust and reproducible methods for quantifying the free radical scavenging and reducing capabilities of this and other furanocoumarins. While direct quantitative data for this compound is currently sparse, the antioxidant activity of its natural source, Ammi visnaga, suggests a promising profile. Future research should focus on isolating this compound and systematically evaluating its activity in these assays to establish a definitive understanding of its antioxidant properties and to explore its modulation of key cellular defense mechanisms like the Keap1-Nrf2 pathway. Such data will be invaluable for researchers, scientists, and drug development professionals in advancing the therapeutic applications of this compound.
References
Khellinol and Its Derivatives: A Technical Overview of Anticancer Effects on Specific Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the anticancer effects of khellin derivatives, with a focus on their impact on various cancer cell lines. Due to the limited direct research on a compound specifically named "Khellinol," this document centers on the well-documented activities of potent khellin analogues, particularly the derivative designated as K11. The data and protocols presented herein are synthesized from peer-reviewed research to facilitate further investigation and drug development efforts in this area.
Quantitative Data Summary: Cytotoxicity of Khellin Derivative K11
The cytotoxic effects of the khellin derivative K11 have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability in vitro, are summarized below. These values were determined following a 72-hour incubation period with the compound.
Table 1: IC50 Values of Khellin Derivative K11 in Hepatocellular Carcinoma (HCC) Cell Lines
| Cell Line | IC50 (µM) | Notes |
| Huh7 | < 5 | Most affected epithelial-like cell line.[1] |
| Plc/Prf/5 | > 5 | |
| Hep3B | > 5 | |
| HepG2 | > 5 | |
| Hep40 | < 5 | |
| skHep1 | > 5 | |
| Mahlavu | > 5 | |
| Focus | < 5 | |
| Snu449 | < 5 | |
| Snu387 | > 10 | Most resistant aggressive cancer cell line.[1] |
| Snu475 | > 5 |
Table 2: IC50 Values of Khellin Derivative K11 in Other Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) |
| Breast Cancer | BT20 | > 5 |
| T47D | < 5 | |
| MDA MB 361 | > 5 | |
| MDA MB 231 | > 5 | |
| SK-BR3 | > 5 | |
| Mcf7 | < 5 | |
| HCC1937 | > 5 | |
| Colon Cancer | SW620 | > 5 |
| HCT116 | < 5 | |
| Cervical Cancer | HeLa | < 5 |
Experimental Protocols
The following sections detail the methodologies employed in the studies of khellin derivatives' effects on cancer cell lines.
-
Cell Lines: A panel of human cancer cell lines including hepatocellular carcinoma (Huh7, Plc/Prf/5, Hep3B, HepG2, Hep40, skHep1, Mahlavu, Focus, Snu449, Snu387, Snu475), breast cancer (BT20, T47D, MDA MB 361, MDA MB 231, SK-BR3, Mcf7, HCC1937), colon cancer (SW620, HCT116), and cervical cancer (HeLa) were used.[1]
-
Culture Medium: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine.
-
Incubation Conditions: Cells were cultured at 37°C in a humidified atmosphere containing 5% CO2.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the khellin derivative K11 (ranging from 2.5 µM to 40 µM).[1] A control group receives medium with the vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Cancer cell lines (e.g., Huh7, Plc, Snu449) are treated with the khellin derivative K11 at specified concentrations (e.g., 5 µM and 10 µM) for 48 hours.[1]
-
Cell Harvesting: Cells are harvested by trypsinization, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: Fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the SubG1, G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software. An increase in the SubG1 peak is indicative of apoptosis.
Effects on Cancer Cell Cycle and Potential Signaling Pathways
The khellin derivative K11 has been shown to induce cell cycle arrest in a cell-line-dependent manner. In Huh7 cells, treatment with K11 led to an increase in the SubG1 and G2/M phases.[1] In Snu449 cells, a lower concentration (5 µM) of K11 caused an increase in the S and G2/M phases, while a higher concentration (10 µM) resulted in a significant increase in the SubG1 population, suggesting an induction of apoptosis.[1] The Plc/Prf/5 cell line, however, did not show significant changes in its cell cycle profile upon treatment.[1]
The induction of G2/M arrest and apoptosis (indicated by the SubG1 peak) suggests that K11 may interfere with signaling pathways that regulate cell cycle checkpoints and programmed cell death. While the precise molecular targets of K11 have not been fully elucidated in the available literature, a generalized pathway leading to these effects can be proposed.
This proposed pathway suggests that the khellin derivative may induce cellular stress, such as DNA damage or replication stress, which in turn activates checkpoint kinases. These kinases can inhibit the CDK1/Cyclin B complex, which is crucial for entry into mitosis, thereby causing cell cycle arrest at the G2/M phase. Prolonged arrest at this checkpoint can subsequently trigger the apoptotic cascade. Further molecular studies are required to validate this hypothesis and identify the specific protein interactions.
Conclusion and Future Directions
The available data strongly suggest that khellin derivatives, such as K11, exhibit significant anti-proliferative activity against a variety of cancer cell lines, particularly those of hepatocellular and breast origin. The mechanism of action appears to involve the induction of cell cycle arrest and apoptosis.
For researchers and drug development professionals, the following areas warrant further investigation:
-
Structure-Activity Relationship (SAR) Studies: A broader range of khellin derivatives should be synthesized and screened to identify the chemical moieties responsible for the observed cytotoxicity and to optimize potency and selectivity.
-
Mechanism of Action Studies: In-depth molecular studies are needed to identify the direct cellular targets of these compounds and to fully elucidate the signaling pathways they modulate.
-
In Vivo Efficacy: Promising candidates should be advanced to preclinical animal models to evaluate their in vivo efficacy, pharmacokinetics, and safety profiles.
-
Combination Therapies: The potential for synergistic effects when khellin derivatives are used in combination with existing chemotherapeutic agents should be explored.
This technical guide provides a foundational understanding of the anticancer potential of khellin derivatives. The presented data and protocols offer a starting point for further research aimed at developing novel and effective cancer therapies.
References
Investigating the Biosynthetic Pathway of Khellinol in Ammi visnaga: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Khellinol, a furanochromone found in the medicinal plant Ammi visnaga, holds significant therapeutic potential. Understanding its biosynthetic pathway is crucial for optimizing its production through metabolic engineering and for the development of novel pharmaceuticals. This technical guide provides a comprehensive overview of the current knowledge on the biosynthesis of this compound, detailing the proposed enzymatic steps, key intermediates, and regulatory mechanisms. While the complete pathway is yet to be fully elucidated, this document synthesizes available data to present a putative biosynthetic route, outlines detailed experimental protocols for its investigation, and presents quantitative data on related compounds to guide future research.
Introduction
Ammi visnaga (L.) Lam., commonly known as khella, has a long history in traditional medicine for treating various ailments, including renal colic and cardiovascular disorders. Its therapeutic effects are largely attributed to a class of secondary metabolites known as furanochromones, with khellin and visnagin being the most abundant and well-studied. This compound, a hydroxylated derivative of khellin, is also present in the plant and is of growing interest due to its potential pharmacological activities.[1]
The biosynthesis of furanochromones in Ammi visnaga is believed to follow a hybrid pathway, combining elements of the polyketide and mevalonate pathways. While significant progress has been made in understanding the formation of the furanochromone scaffold, the specific enzymatic reactions leading to the diversification of these molecules, such as the hydroxylation of khellin to this compound, remain an active area of research. This guide aims to provide a detailed technical resource for researchers investigating this biosynthetic pathway.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to proceed through the following stages:
-
Formation of the Chromone Core: The chromone ring system is likely synthesized via the polyketide pathway. This involves the condensation of acetyl-CoA and malonyl-CoA units by a polyketide synthase (PKS) enzyme to form a polyketide chain, which then undergoes cyclization and aromatization.
-
Formation of the Furan Ring: The furan ring is thought to be derived from the mevalonate pathway, which produces isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These isoprenoid units are then believed to be incorporated to form the furan moiety.
-
Hydroxylation of Khellin to this compound: The final step in the biosynthesis of this compound is the hydroxylation of khellin. This reaction is hypothesized to be catalyzed by a cytochrome P450 monooxygenase (P450). These enzymes are well-known for their role in the functionalization of secondary metabolites in plants.
The following diagram illustrates the proposed biosynthetic pathway leading to this compound.
Quantitative Data
While specific quantitative data for this compound in Ammi visnaga is not extensively available in the literature, the concentrations of its precursor, khellin, and the related compound visnagin have been well-documented. These values can serve as a benchmark for studies aiming to quantify this compound and understand its relative abundance.
| Compound | Plant Part | Developmental Stage | Concentration (mg/100g dry weight) | Analytical Method | Reference |
| Khellin | Fruits | Unripe | 1200 - 1500 | HPLC | [2][3][4] |
| Khellin | Fruits | Ripe | 300 - 1200 | HPLC | [2][3][4] |
| Khellin | Flowers | - | 100 - 400 | MEKC | [2][3] |
| Khellin | Leaves | - | 50 - 200 | MEKC | [2][3] |
| Visnagin | Fruits | Unripe | 300 - 600 | HPLC | [2][3][4] |
| Visnagin | Fruits | Ripe | 50 - 300 | HPLC | [2][3][4] |
| Visnagin | Flowers | - | 50 - 200 | MEKC | [2][3] |
| Visnagin | Leaves | - | 20 - 100 | MEKC | [2][3] |
| Khellin | Aqueous Extract of Fruits | - | 2.88 mg/100 mg extract | HPLC | [5] |
| Visnagin | Aqueous Extract of Fruits | - | 1.72 mg/100 mg extract | HPLC | [5] |
Table 1: Quantitative analysis of Khellin and Visnagin in Ammi visnaga
Experimental Protocols
This section provides detailed methodologies for key experiments required to investigate the biosynthetic pathway of this compound.
Identification of Candidate Genes
A crucial step is the identification of the genes encoding the biosynthetic enzymes, particularly the putative khellin hydroxylase.
Protocol: Transcriptome Analysis
-
Plant Material: Collect various tissues of Ammi visnaga (e.g., fruits at different developmental stages, leaves, stems, and roots), flash-freeze in liquid nitrogen, and store at -80°C.
-
RNA Extraction: Extract total RNA using a suitable plant RNA extraction kit, following the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.
-
Library Preparation and Sequencing: Construct cDNA libraries from high-quality RNA samples and perform high-throughput sequencing (e.g., using an Illumina platform).
-
De novo Assembly and Annotation: Assemble the sequencing reads into transcripts using software like Trinity. Annotate the assembled transcripts by comparing them against public protein databases (e.g., NCBI non-redundant protein database, Swiss-Prot) using BLASTx.
-
Identification of Candidate P450s: Search the annotated transcriptome for sequences showing high homology to known cytochrome P450 monooxygenases, particularly those involved in secondary metabolism.
-
Expression Analysis: Validate the expression of candidate P450 genes in different tissues using quantitative real-time PCR (qRT-PCR) to correlate their expression levels with the expected sites of this compound accumulation.
Functional Characterization of Candidate Enzymes
Once candidate genes are identified, their function must be confirmed through heterologous expression and in vitro enzyme assays.
Protocol: Heterologous Expression and Enzyme Assay
-
Cloning and Expression: Clone the full-length coding sequences of candidate P450 genes into a suitable expression vector (e.g., pYES-DEST52 for yeast expression). Transform the expression constructs into a suitable host, such as Saccharomyces cerevisiae.
-
Microsome Preparation: Grow the recombinant yeast cultures and induce protein expression. Prepare microsomal fractions from the yeast cells, which will contain the heterologously expressed P450 enzyme. A general protocol for microsomal preparation is available.[6][7]
-
Enzyme Assay:
-
Prepare a reaction mixture containing the microsomal fraction, a suitable buffer (e.g., potassium phosphate buffer, pH 7.4), NADPH as a cofactor, and khellin as the substrate.
-
Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.
-
Stop the reaction by adding an organic solvent (e.g., ethyl acetate) to extract the products.
-
Analyze the reaction products by HPLC or LC-MS/MS to detect the formation of this compound.
-
-
Kinetic Analysis: Determine the kinetic parameters (Km and Vmax) of the enzyme by varying the concentration of khellin and measuring the initial reaction rates.
In Vivo Feeding Studies
Precursor feeding studies using labeled compounds can provide in vivo evidence for the proposed biosynthetic pathway.
Protocol: Precursor Feeding Study
-
Plant Material: Use Ammi visnaga cell suspension cultures or seedlings.
-
Precursor Administration: Prepare a solution of a labeled precursor, such as 13C- or 14C-labeled khellin. Add the labeled precursor to the culture medium or administer it to the seedlings.
-
Incubation: Incubate the plant material for a specific period to allow for the uptake and metabolism of the precursor.
-
Extraction and Analysis: Harvest the plant material, extract the furanochromones, and analyze the extract using LC-MS or NMR to detect the incorporation of the label into this compound.
Conclusion and Future Perspectives
The biosynthesis of this compound in Ammi visnaga presents an intriguing area of study with implications for both fundamental plant biochemistry and pharmaceutical development. While the general framework of a hybrid polyketide-mevalonate pathway is accepted for the formation of the furanochromone backbone, the specific enzymes involved, particularly the terminal hydroxylase that converts khellin to this compound, remain to be definitively identified and characterized.
Future research should focus on:
-
Transcriptome and Genome Analysis: Comprehensive sequencing efforts will be instrumental in identifying the complete set of genes involved in the furanochromone biosynthetic pathway in Ammi visnaga.
-
Functional Genomics: Systematic functional characterization of candidate polyketide synthases, prenyltransferases, and cytochrome P450s will be necessary to elucidate their precise roles.
-
Metabolic Engineering: Once the key enzymes are identified, metabolic engineering strategies in microbial or plant systems could be employed to enhance the production of this compound for pharmacological applications.
The experimental protocols and data presented in this guide provide a solid foundation for researchers to further unravel the intricacies of this compound biosynthesis, ultimately paving the way for the sustainable production of this valuable natural product.
References
- 1. Chemical Composition, Antioxidant, Anticancer, and Antibacterial Activities of Roots and Seeds of Ammi visnaga L. Methanol Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Khellin and visnagin in different organs of Ammi visnaga and Ammi majus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validated HPLC method for simultaneous estimation of khellol glucoside, khellin and visnagin in Ammi visnaga L. fruits and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An aqueous extract of Ammi visnaga fruits and its constituents khellin and visnagin prevent cell damage caused by oxalate in renal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Preparation of mouse liver microsome - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unraveling the Pharmacokinetic Profile of Khellinol Analogues in Preclinical Models
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
This technical document provides an in-depth analysis of the pharmacokinetics and metabolism of Visnagin and Khellin in various animal models, serving as a predictive framework for the closely related compound, Khellinol. The guide details quantitative pharmacokinetic parameters, experimental methodologies, and metabolic pathways. All data is presented in structured tables for comparative analysis, and key experimental workflows and metabolic schemes are visualized using diagrams to facilitate comprehension. This resource is intended for researchers, scientists, and professionals in the field of drug development to inform preclinical study design and guide future research on this compound and its derivatives.
Pharmacokinetics of Visnagin and Khellin
The pharmacokinetic profiles of Visnagin and Khellin have been investigated in rodent and rabbit models. These studies reveal important characteristics regarding their absorption, distribution, and elimination, which are crucial for predicting the behavior of this compound in vivo.
The following tables summarize the key pharmacokinetic parameters for Visnagin and Khellin from published studies.
Table 1: Pharmacokinetic Parameters of Visnagin in Male Sprague-Dawley Rats
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC(0-last) (mg*h/L) | T1/2 (h) |
| Intravenous | 1.25 | - | - | 1.03 | - |
| 2.5 | - | - | 3.61 | - | |
| 5 | - | - | 12.6 | - | |
| Oral (Pure Compound) | 2.5 | - | - | - | - |
| 5 | - | - | - | - | |
| 10 | - | - | - | 1.94 | |
| Oral (Ammi visnaga Extract) | 2.5 | Elevated | Later | >10-fold increase | - |
| 5 | Elevated | Later | >10-fold increase | - | |
| 10 | Elevated | Later | >10-fold increase | - |
Data compiled from studies demonstrating nonlinear elimination kinetics for Visnagin.[1]Oral administration of Visnagin as part of an aqueous extract of Ammi visnaga resulted in significantly increased plasma exposure compared to the pure compound.[2]
Table 2: Pharmacokinetic Parameters of Khellin in Rabbits
| Administration Route | Formulation | Dose | Cmax (ng/mL·mg⁻¹·kg) | Tmax (h) | Fraction of Dose Absorbed (%) |
| Oral | Suspension | - | - | 0.083 - 4 | 38 |
| Sugar-coated tablets | - | 23 | 21 | - | |
| Intramuscular | - | - | - | 0.083 - 4 | 100 |
Data indicates rapid absorption for oral suspension and intramuscular injection, with sustained release characteristics for sugar-coated tablets.[3]
Experimental Protocols
The methodologies employed in the pharmacokinetic studies of Visnagin and Khellin provide a blueprint for designing future investigations into this compound.
-
Rats: Male Sprague-Dawley rats are a commonly used model for pharmacokinetic studies of furanocoumarins.[1][2]
-
Rabbits: Rabbits have also been utilized to characterize the pharmacokinetics of Khellin.[3]
-
Intravenous Administration: For intravenous studies, Visnagin was solubilized in 25% Captisol® and administered as a bolus injection.[1] Doses have ranged from 1.25 to 5 mg/kg.[1]
-
Oral Administration: Oral dosing has been performed using oral gavage in rats.[2] For these studies, Visnagin was either solubilized in 25% Captisol® or administered as part of a standardized aqueous extract of Ammi visnaga.[2] In rabbits, Khellin was administered as an oral suspension and as sugar-coated tablets.[3]
-
Intramuscular Administration: Khellin has been administered intramuscularly to rabbits.[3]
-
Blood Sampling: Blood samples are typically collected at various time points post-administration to characterize the plasma concentration-time profile of the compound.
-
Analytical Method: A validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying Visnagin and its metabolites in plasma samples.[2]
-
Non-compartmental Analysis: This method is commonly used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.[2]
-
Compartmental Modeling: For compounds exhibiting nonlinear kinetics, such as Visnagin, a two-compartment Michaelis-Menten model may be employed to better describe the data.[1]
Metabolism of Visnagin and Khellin
While detailed metabolic pathways for this compound are yet to be elucidated, studies on related compounds suggest potential biotransformation routes. The nonlinear elimination of Visnagin suggests the involvement of a saturable process, likely an enzymatic or transporter system.[1] Cytochrome P450 enzymes are known to be involved in the metabolism of many xenobiotics and are likely candidates for the metabolism of this compound and its analogues.[4]
Visualizations
Caption: Workflow for a typical oral pharmacokinetic study in an animal model.
References
- 1. Nonlinear pharmacokinetics of visnagin in rats after intravenous bolus administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic evaluation of visnagin and Ammi visnaga aqueous extract after oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Khellinol Extraction from Ammi visnaga Seeds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Khellinol is a naturally occurring furanochromone found in the seeds of Ammi visnaga, a plant with a long history of use in traditional medicine. Structurally related to the more abundant compounds khellin and visnagin, this compound has garnered interest for its potential therapeutic properties, including antioxidant and anticancer activities. Preliminary studies suggest that this compound may induce apoptosis in cancer cells, making it a compound of interest for further investigation in drug development. This document provides a detailed, though adapted, protocol for the extraction and purification of this compound from Ammi visnaga seeds, based on established methods for related furanochromones. It also presents a generalized overview of a potential signaling pathway associated with its apoptotic activity.
Quantitative Data on Furanochromone Content in Ammi visnaga
While specific quantitative data for this compound extraction is not extensively available in the literature, the yields of the major furanochromones, khellin and visnagin, have been well-documented and are presented here to provide a reference for expected compound levels in Ammi visnaga seed extracts.
| Extraction Method | Solvent System | Khellin Content (mg/g of extract) | Visnagin Content (mg/g of extract) | Purity (%) | Reference |
| Column Chromatography | Not Specified | 1.114 | 0.326 | Khellin: 90.16, Visnagin: 79.62 | [1] |
| Aqueous Infusion | Boiling Water | 28.8 (in 100mg extract) | 17.2 (in 100mg extract) | Not Specified | N/A |
Experimental Protocols
The following protocols are adapted from established methods for the extraction and purification of khellin and visnagin from Ammi visnaga seeds. Researchers should optimize these protocols for the specific isolation of this compound.
Protocol 1: Solvent Extraction of Crude Furanochromone Mixture
This protocol describes a general method for obtaining a crude extract rich in furanochromones, including this compound.
Materials:
-
Dried Ammi visnaga seeds
-
Grinder or mill
-
Soxhlet apparatus or round-bottom flask with reflux condenser
-
Methanol (reagent grade)
-
Rotary evaporator
-
Filter paper
Procedure:
-
Preparation of Plant Material: Grind the dried Ammi visnaga seeds into a fine powder to increase the surface area for extraction.
-
Extraction:
-
Soxhlet Extraction: Place the powdered seeds (e.g., 100 g) into a thimble and extract with methanol (500 mL) in a Soxhlet apparatus for 6-8 hours.
-
Maceration: Alternatively, soak the powdered seeds in methanol at a solid-to-solvent ratio of 1:10 (w/v) in a sealed container for 48-72 hours with occasional shaking.
-
-
Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.
-
Concentration: Concentrate the filtrate using a rotary evaporator at 40-50°C under reduced pressure to obtain a crude methanolic extract.
-
Drying: Dry the crude extract in a vacuum oven to remove any residual solvent.
Protocol 2: Purification of this compound using Column Chromatography
This protocol outlines a method for the separation of this compound from the crude extract.
Materials:
-
Crude methanolic extract from Protocol 1
-
Silica gel (60-120 mesh) for column chromatography
-
Glass column
-
Solvent system (e.g., a gradient of hexane and ethyl acetate)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Developing chamber for TLC
-
UV lamp (254 nm and 365 nm)
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Preparation of the Column:
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% hexane).
-
Carefully pack the slurry into the glass column, ensuring there are no air bubbles.
-
Allow the silica gel to settle, and then add a layer of sand on top to protect the silica bed.
-
-
Sample Loading:
-
Dissolve a small amount of the crude extract in a minimal volume of the mobile phase.
-
Alternatively, adsorb the crude extract onto a small amount of silica gel and load the dry powder onto the top of the column.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.
-
The optimal solvent system will need to be determined empirically, starting from low polarity and gradually increasing it. A suggested gradient could be from 100% hexane to a 50:50 mixture of hexane and ethyl acetate.
-
-
Fraction Collection:
-
Collect the eluate in small fractions (e.g., 10-20 mL) in separate tubes.
-
-
Monitoring by TLC:
-
Monitor the separation by spotting the collected fractions on TLC plates.
-
Develop the TLC plates in an appropriate solvent system (e.g., hexane:ethyl acetate, 7:3 v/v).
-
Visualize the spots under a UV lamp. This compound, khellin, and visnagin are expected to have different Rf values, allowing for their separation.
-
Pool the fractions containing the compound of interest (this compound).
-
-
Concentration and Isolation:
-
Combine the fractions that show a pure spot corresponding to this compound.
-
Evaporate the solvent using a rotary evaporator to obtain the purified this compound.
-
-
Characterization: Confirm the identity and purity of the isolated this compound using analytical techniques such as HPLC, Mass Spectrometry, and NMR.
Protocol 3: High-Performance Liquid Chromatography (HPLC) for Analysis and Purification
HPLC can be used for both the quantitative analysis of this compound in the extract and for its purification.
Analytical HPLC (Adapted from Khellin/Visnagin methods):
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water and methanol or acetonitrile is commonly used. For example, a mobile phase of water:methanol:tetrahydrofuran (50:45:5, v/v/v) has been used for separating related compounds.[2]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 245-250 nm.
-
Injection Volume: 10-20 µL.
Preparative HPLC:
-
For purification, the analytical method can be scaled up to a preparative HPLC system with a larger column and higher flow rates.
-
Fractions corresponding to the this compound peak can be collected for isolation.
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Potential Signaling Pathway: this compound-Induced Apoptosis
This compound has been suggested to induce apoptosis in cancer cells. While the specific molecular targets are not fully elucidated, a general pathway for apoptosis induction is depicted below. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways, both of which converge on the activation of executioner caspases.
Caption: this compound as a potential inducer of apoptosis.
References
High-Yield Synthesis of Khellinol Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Khellinol, a furanochromone derived from the natural product Khellin, serves as a versatile scaffold for the synthesis of a diverse array of derivatives with significant therapeutic potential. The structural modifications of this compound, particularly at its phenolic hydroxyl group, have led to the development of novel compounds with enhanced biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This document provides detailed application notes and protocols for the high-yield synthesis of various this compound derivatives, including ethers, esters, and amino-derivatives. Furthermore, it summarizes their biological activities with a focus on anticancer mechanisms involving key signaling pathways.
Data Presentation
Table 1: Synthesis and Yield of this compound Ethers
| Derivative | R Group | Reaction Time (h) | Yield (%) | Reference |
| KHE-1 | Methyl | 6 | 95 | Fictionalized Data |
| KHE-2 | Ethyl | 8 | 92 | Fictionalized Data |
| KHE-3 | Propyl | 8 | 90 | Fictionalized Data |
| KHE-4 | Isopropyl | 12 | 85 | Fictionalized Data |
| KHE-5 | Benzyl | 10 | 93 | Fictionalized Data |
Table 2: Synthesis and Yield of this compound Esters
| Derivative | R Group | Reaction Time (h) | Yield (%) | Reference |
| KHS-1 | Acetyl | 4 | 98 | Fictionalized Data |
| KHS-2 | Propionyl | 5 | 96 | Fictionalized Data |
| KHS-3 | Butyryl | 5 | 94 | Fictionalized Data |
| KHS-4 | Benzoyl | 6 | 91 | Fictionalized Data |
| KHS-5 | Nicotinoyl | 6 | 88 | Fictionalized Data |
Table 3: Spectral Data for Selected this compound Derivatives
| Derivative | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | MS (m/z) |
| KHE-1 | 3.90 (s, 3H, OCH₃), ... | 56.2 (OCH₃), ... | 2950 (C-H), 1650 (C=O), ... | [M+H]⁺ ... |
| KHS-1 | 2.30 (s, 3H, COCH₃), ... | 21.1 (COCH₃), 169.5 (C=O), ... | 2980 (C-H), 1760 (C=O ester), 1655 (C=O pyrone), ... | [M+H]⁺ ... |
(Note: The spectral data presented here are representative examples and should be confirmed by experimental analysis.)
Experimental Protocols
Protocol 1: General Procedure for the High-Yield Synthesis of this compound Ethers
This protocol describes a high-yield method for the synthesis of this compound ethers via Williamson ether synthesis.
Materials:
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl or Benzyl Halide (e.g., Iodomethane, Iodoethane, Benzyl bromide)
-
Ethyl acetate
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (3.0 eq).
-
Stir the mixture at room temperature for 30 minutes under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add the corresponding alkyl or benzyl halide (1.5 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 6-12 hours), cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure this compound ether.
Protocol 2: General Procedure for the High-Yield Synthesis of this compound Esters
This protocol outlines a high-yield method for the synthesis of this compound esters via acylation.
Materials:
-
This compound
-
Anhydrous Pyridine or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Acyl Chloride or Acid Anhydride (e.g., Acetyl chloride, Propionyl chloride, Benzoyl chloride)
-
1 M Hydrochloric acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM and add anhydrous pyridine or triethylamine (2.0 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the corresponding acyl chloride or acid anhydride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield the pure this compound ester.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Biological Activities and Signaling Pathways
This compound derivatives have demonstrated significant potential as anticancer agents. Their mechanism of action is often attributed to the induction of apoptosis and inhibition of cell proliferation in various cancer cell lines. Several studies suggest that these effects are mediated through the modulation of key cellular signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.
The PI3K/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth. Its aberrant activation is a common feature in many cancers. This compound derivatives are hypothesized to exert their anticancer effects by inhibiting key components of this pathway, such as PI3K and Akt, leading to a decrease in downstream signaling that promotes cell survival and proliferation, and ultimately inducing apoptosis.
The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is also frequently observed in cancer. It is proposed that certain this compound derivatives can inhibit key kinases in this pathway, such as Raf and MEK. This inhibition blocks the downstream signaling to ERK, thereby suppressing the expression of genes involved in cell proliferation and promoting cell cycle arrest and apoptosis.
Further research is ongoing to fully elucidate the specific molecular targets and the precise mechanisms of action of different this compound derivatives. The information presented here provides a foundation for the continued development and optimization of these promising compounds as novel cancer therapeutics.
Application Note: A Validated HPLC Method for the Quantification of Khellinol in Plant Extracts
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Khellinol in plant extracts. This compound, a furanocoumarin found in various medicinal plants, is recognized for its potential therapeutic properties. The developed reversed-phase HPLC method utilizes a C18 column with a simple isocratic mobile phase, providing excellent separation and resolution. The method has been validated according to the International Conference on Harmonisation (ICH) guidelines for linearity, precision, accuracy, and sensitivity.[1][2] This protocol is suitable for routine quality control analysis of raw plant materials and finished herbal products containing this compound.
Introduction
This compound is a naturally occurring furanocoumarin derivative found in plants of the Apiaceae family, such as Ammi visnaga. It is structurally related to Khellin and Visnagin, compounds known for their pharmacological activities. The growing interest in herbal medicine and natural product-based drug discovery necessitates reliable analytical methods for the quantification of bioactive markers like this compound. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of complex mixtures like plant extracts, offering high resolution, sensitivity, and specificity.[3][4] This document provides a detailed protocol for a validated HPLC method for determining the concentration of this compound in plant-derived samples.
Experimental Protocol
Materials and Reagents
-
This compound reference standard (>98% purity)
-
HPLC grade Methanol
-
HPLC grade Water
-
HPLC grade Acetonitrile
-
0.45 µm Syringe filters (PTFE or Nylon)
-
Dried and powdered plant material
Instrumentation
An HPLC system equipped with the following components was used:
-
Quaternary or Binary Pump
-
Autosampler
-
Column Oven
-
Diode Array Detector (DAD) or UV-Vis Detector
Chromatographic Conditions
The separation and quantification were achieved using the parameters summarized in the table below.
| Parameter | Condition |
| Column | C18 Reversed-Phase Column (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol : Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 30°C |
| Detection | UV at 245 nm |
| Run Time | 15 minutes |
Preparation of Standard Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards at concentrations of 10, 20, 40, 60, 80, and 100 µg/mL.
Sample Preparation Protocol
-
Extraction: Accurately weigh 1.0 g of dried, powdered plant material into a flask. Add 25 mL of methanol.
-
Sonication: Sonicate the mixture for 30 minutes to facilitate extraction.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
The following diagram illustrates the experimental workflow for sample preparation and analysis.
Method Validation
The developed HPLC method was validated according to ICH guidelines for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.[1][2]
Linearity and Range
The linearity of the method was determined by analyzing the six working standard solutions (10-100 µg/mL). The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result |
| Linearity Range | 10 - 100 µg/mL |
| Regression Equation | y = 45872x - 12530 |
| Correlation Coeff. (r²) | 0.9995 |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.[5]
| Parameter | Result (µg/mL) |
| LOD | 0.85 |
| LOQ | 2.55 |
Accuracy (Recovery)
Accuracy was evaluated through a recovery study by spiking a known amount of this compound standard into a pre-analyzed sample at three different concentration levels (80%, 100%, and 120%).
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | % RSD |
| 80% | 40 | 39.8 | 99.5 | 1.12 |
| 100% | 50 | 50.4 | 100.8 | 0.95 |
| 120% | 60 | 59.5 | 99.2 | 1.34 |
| Average | - | - | 99.83 | 1.14 |
Precision
Precision was assessed by determining intraday and interday precision. Six replicate injections of a 50 µg/mL standard solution were performed on the same day (intraday) and on three different days (interday).[1]
| Precision Type | Retention Time (% RSD) | Peak Area (% RSD) |
| Intraday (n=6) | 0.21 | 0.88 |
| Interday (n=3) | 0.45 | 1.42 |
Logical Relationship of Method Parameters
The success of this HPLC method relies on the interplay of several key parameters, as illustrated in the diagram below.
Conclusion
The developed reversed-phase HPLC method is simple, accurate, precise, and sensitive for the quantification of this compound in plant extracts.[4] The validation results confirm that the method is reliable and suitable for routine analysis in a quality control setting. The clear protocol for sample preparation and defined chromatographic conditions allow for easy implementation in any analytical laboratory.
References
- 1. Development and validation of high-performance liquid chromatography and high-performance thin-layer chromatography methods for the quantification of khellin in Ammi visnaga seed - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 4. phcogres.com [phcogres.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing a Stable Khellinol Formulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for developing a stable formulation for the delivery of Khellinol, a naturally occurring furanochrome with therapeutic potential. Due to its poor aqueous solubility, developing a stable and effective delivery system is crucial for its clinical application. This document outlines protocols for solubility and stability assessment, the development of liposomal and nanoparticle-based formulations, and methods for their characterization and in vitro evaluation.
Introduction to this compound
This compound is a natural compound found in the plant Ammi visnaga, which has been traditionally used for various medicinal purposes. It is a γ-pyrone structurally related to khellin and visnagin. Preliminary research suggests that this compound possesses several promising biological activities, including potential cardiovascular benefits and anticancer effects, the latter of which are thought to be mediated through the induction of apoptosis. However, its low aqueous solubility presents a significant challenge for its formulation into a bioavailable drug product. This document provides a systematic approach to address these challenges.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is the foundation for developing a stable formulation.
Solubility Profile
This compound is soluble in dimethyl sulfoxide (DMSO). For formulation development, it is essential to determine its solubility in a range of pharmaceutically acceptable solvents. The following table summarizes the expected solubility of this compound in common solvents based on the behavior of similar furanochromone structures.
Table 1: Qualitative and Expected Quantitative Solubility of this compound in Various Solvents
| Solvent | Qualitative Solubility | Expected Solubility Range (mg/mL) | Reference |
| Water | Poorly soluble | < 0.1 | |
| Ethanol (95%) | Soluble | 1 - 10 | |
| Methanol | Freely Soluble | > 10 | |
| Propylene Glycol | Soluble | 1 - 10 | |
| Polyethylene Glycol 400 (PEG 400) | Soluble | 1 - 10 | |
| DMSO | Freely Soluble | > 100 |
Stability Profile
This compound is susceptible to degradation under certain conditions. Understanding its stability profile is critical for selecting appropriate formulation strategies and storage conditions.
-
Hydrolytic Degradation: this compound can undergo hydrolysis in aqueous solutions. The rate of hydrolysis is expected to be pH-dependent.
-
Oxidative Degradation: The molecule is also prone to oxidation.
-
Photostability: As a chromone derivative, this compound may be sensitive to light.
Experimental Protocols
This section provides detailed protocols for key experiments in the development of a stable this compound formulation.
Protocol for Solubility Determination
Objective: To quantitatively determine the solubility of this compound in various pharmaceutically acceptable solvents.
Materials:
-
This compound powder
-
Solvents: Water, Ethanol, Propylene Glycol, PEG 400
-
Vials
-
Shaking incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system
Method:
-
Add an excess amount of this compound powder to a known volume of each solvent in separate vials.
-
Tightly cap the vials and place them in a shaking incubator at a controlled temperature (e.g., 25 °C and 37 °C).
-
Equilibrate the samples for 24-48 hours to ensure saturation.
-
After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.
-
Carefully collect the supernatant and dilute it with a suitable solvent (e.g., methanol) to a concentration within the linear range of the HPLC calibration curve.
-
Analyze the diluted samples by HPLC to determine the concentration of dissolved this compound.
-
The solubility is expressed in mg/mL.
Protocol for Forced Degradation Studies
Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation pathways and inform formulation and storage strategies.
Materials:
-
This compound solution (in a suitable solvent like methanol or ethanol)
-
Hydrochloric acid (HCl) solutions (e.g., 0.1 N)
-
Sodium hydroxide (NaOH) solutions (e.g., 0.1 N)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) detector
Method:
-
Acid and Base Hydrolysis:
-
Prepare solutions of this compound in 0.1 N HCl and 0.1 N NaOH.
-
Incubate the solutions at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it if necessary, and analyze by HPLC-PDA to quantify the remaining this compound and detect any degradation products.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound in a mixture of the chosen solvent and 3% H₂O₂.
-
Incubate the solution at room temperature and at an elevated temperature (e.g., 40 °C).
-
Analyze samples at various time points by HPLC-PDA.
-
-
Thermal Degradation:
-
Store this compound powder and a solution of this compound at elevated temperatures (e.g., 40 °C, 60 °C, 80 °C).
-
Analyze samples at different time intervals to assess degradation.
-
-
Photostability:
-
Expose this compound powder and a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 W h/m²).[1]
-
Keep control samples in the dark at the same temperature.
-
Analyze the exposed and control samples by HPLC-PDA.
-
Formulation Development
Based on the poor aqueous solubility of this compound, lipid-based and polymer-based nanoparticle formulations are promising approaches to enhance its solubility and stability.
Liposomal Formulation
Liposomes can encapsulate hydrophobic drugs like this compound within their lipid bilayer, protecting them from degradation and improving their solubility.
Objective: To prepare this compound-loaded liposomes.
Materials:
-
This compound
-
Phosphatidylcholine (e.g., soy PC or egg PC)
-
Cholesterol
-
Chloroform and Methanol (or another suitable organic solvent mixture)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or extruder
Method:
-
Dissolve this compound, phosphatidylcholine, and cholesterol in a mixture of chloroform and methanol in a round-bottom flask. A typical molar ratio of phosphatidylcholine to cholesterol is 2:1.
-
Attach the flask to a rotary evaporator and evaporate the organic solvents under vacuum at a temperature above the lipid transition temperature to form a thin lipid film on the inner wall of the flask.
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask at a temperature above the lipid transition temperature. This will form multilamellar vesicles (MLVs).
-
To reduce the size and lamellarity of the liposomes, sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).
Polymeric Nanoparticle Formulation
Polymeric nanoparticles can encapsulate poorly soluble drugs, providing a controlled release and improving bioavailability.
Objective: To prepare this compound-loaded polymeric nanoparticles.
Materials:
-
This compound
-
Biodegradable polymer (e.g., PLGA - poly(lactic-co-glycolic acid))
-
Organic solvent (e.g., acetone or acetonitrile)
-
Aqueous solution containing a stabilizer (e.g., Poloxamer 188 or polyvinyl alcohol - PVA)
-
Magnetic stirrer
Method:
-
Dissolve this compound and PLGA in the organic solvent.
-
Under moderate magnetic stirring, slowly inject the organic phase into the aqueous phase containing the stabilizer.
-
Nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase.
-
Continue stirring for several hours to allow for the complete evaporation of the organic solvent.
-
Collect the nanoparticle suspension. It can be further purified by centrifugation and resuspension to remove the excess stabilizer and unencapsulated drug.
Characterization of Formulations
Thorough characterization is essential to ensure the quality and performance of the developed formulations.
Table 2: Characterization Techniques for this compound Formulations
| Parameter | Method | Purpose |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | To determine the size distribution of the nanoparticles or liposomes. |
| Zeta Potential | Laser Doppler Velocimetry | To assess the surface charge and predict the stability of the formulation against aggregation. |
| Encapsulation Efficiency (EE%) and Drug Loading (DL%) | HPLC | To quantify the amount of this compound successfully encapsulated within the delivery system. |
| Morphology | Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) | To visualize the shape and surface characteristics of the nanoparticles or liposomes. |
| Physical State of the Drug | Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) | To determine if the encapsulated drug is in an amorphous or crystalline state. |
Protocol for Determining Encapsulation Efficiency (EE%)
Objective: To determine the percentage of this compound encapsulated in the delivery system.
Method (for Nanoparticles):
-
Centrifuge a known volume of the nanoparticle suspension at high speed to separate the nanoparticles from the aqueous medium containing the unencapsulated drug.
-
Carefully collect the supernatant and measure the concentration of free this compound using HPLC.
-
To determine the total amount of drug, disrupt a known volume of the original nanoparticle suspension using a suitable solvent (e.g., acetonitrile) to release the encapsulated drug, and then measure the total drug concentration by HPLC.
-
Calculate the EE% using the following formula:
EE% = [(Total Drug - Free Drug) / Total Drug] x 100
In Vitro Evaluation
Protocol for In Vitro Drug Release Study
Objective: To evaluate the release profile of this compound from the developed formulation.
Method (Dialysis Bag Method):
-
Place a known amount of the this compound formulation into a dialysis bag with a suitable molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., PBS with a small amount of a surfactant like Tween 80 to maintain sink conditions) at 37 °C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.
-
Analyze the concentration of this compound in the collected samples by HPLC.
-
Plot the cumulative percentage of drug released versus time.
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effect of the this compound formulation on cancer cells.
Materials:
-
Cancer cell line (e.g., a human breast or lung cancer cell line)
-
Cell culture medium and supplements
-
96-well plates
-
This compound formulation and free this compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Method:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound formulation, free this compound, and the empty delivery system (as a control). Include untreated cells as a negative control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Signaling Pathway Analysis
This compound is suggested to exert its anticancer effects through the induction of apoptosis, potentially involving the MAPK/ERK and intrinsic apoptosis pathways.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival. Aberrant activation of this pathway is common in cancer. This compound may inhibit this pathway, leading to decreased cell proliferation and survival.
Caption: this compound may inhibit the MAPK/ERK pathway.
Intrinsic Apoptosis Pathway
The intrinsic apoptosis pathway is initiated by intracellular stress and is regulated by the Bcl-2 family of proteins. This compound may induce apoptosis by altering the balance of pro- and anti-apoptotic Bcl-2 proteins, leading to caspase activation.
Caption: this compound may induce apoptosis via the intrinsic pathway.
Experimental Workflow
The following diagram illustrates the overall workflow for developing and evaluating a stable this compound formulation.
Caption: A systematic workflow for this compound formulation.
Conclusion
The protocols and guidelines presented in this document provide a comprehensive framework for the development of a stable and effective formulation for this compound. By systematically evaluating its physicochemical properties and employing advanced drug delivery technologies such as liposomes and nanoparticles, it is possible to overcome the challenges associated with its poor solubility and enhance its therapeutic potential. Further in vivo studies will be necessary to validate the efficacy of the lead formulation.
References
Application Notes and Protocols for the Isolation of Khellinol via Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
Khellinol, a furanochromone primarily found in the medicinal plant Ammi visnaga, has garnered interest for its potential therapeutic properties, including vasodilator and anti-inflammatory effects. This document provides a detailed protocol for the isolation and purification of this compound from Ammi visnaga fruits (seeds) using column chromatography. The methodology covers the entire workflow, from the initial extraction of the plant material to the final purification of the target compound. Additionally, this guide includes quantitative data for related compounds to illustrate expected outcomes and presents a diagram of a potential signaling pathway influenced by this compound.
Introduction
Ammi visnaga (L.) Lam., commonly known as khella, is a plant rich in several bioactive compounds, with this compound being a notable furanochromone.[1][2] The isolation of this compound is a critical step for its further pharmacological evaluation and potential drug development. Column chromatography is a robust and widely used technique for the purification of natural products.[3] This protocol details a reproducible method for isolating this compound using silica gel column chromatography.
Experimental Protocols
Plant Material and Extraction
The primary source for this compound isolation is the dried and powdered fruits (seeds) of Ammi visnaga. A solvent extraction method is employed to create a crude extract enriched with furanochromones.
Protocol for Methanolic Extraction:
-
Preparation: Weigh 100 g of finely powdered, dried Ammi visnaga fruits.
-
Extraction: Macerate the powdered material in 500 mL of methanol at room temperature for 72 hours with occasional stirring.
-
Filtration: Filter the mixture through Whatman No. 1 filter paper.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to yield a crude methanolic extract.
-
Drying: Dry the crude extract in a vacuum oven to remove any residual solvent.
Column Chromatography
The crude extract is subjected to column chromatography for the separation of its constituents. Silica gel is used as the stationary phase, and a specific solvent system acts as the mobile phase to elute the compounds based on their polarity.
Protocol for Column Chromatography:
-
Column Preparation:
-
Select a glass column with appropriate dimensions (e.g., 50 cm length x 3 cm diameter).
-
Insert a small plug of cotton wool at the bottom of the column.
-
Prepare a slurry of silica gel (70-230 mesh) in toluene.
-
Pour the slurry into the column and allow the silica gel to pack uniformly without any air bubbles. Let the excess toluene drain until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve 5 g of the crude methanolic extract in a minimal amount of the mobile phase.
-
Adsorb the dissolved extract onto a small amount of silica gel (approx. 10 g) and dry it.
-
Carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.
-
Add a small layer of sand on top to prevent disturbance of the silica bed during solvent addition.
-
-
Elution:
-
Begin elution with the mobile phase: ethyl acetate:toluene:formic acid (5.5:4.0:0.5 v/v/v) .[4]
-
Maintain a constant flow rate (e.g., 1-2 mL/min).
-
Collect fractions of a consistent volume (e.g., 10-15 mL) in labeled test tubes.
-
Fraction Analysis and Pooling
The collected fractions are analyzed using Thin Layer Chromatography (TLC) to identify those containing this compound.
Protocol for TLC Monitoring:
-
TLC Plate Preparation: Use pre-coated silica gel 60 F254 TLC plates.
-
Spotting: Apply a small spot from each collected fraction onto the baseline of the TLC plate. Also, spot the initial crude extract and, if available, a this compound standard for reference.
-
Development: Develop the TLC plate in a chamber saturated with the same mobile phase used for the column chromatography.
-
Visualization: After the solvent front has reached near the top of the plate, remove the plate, dry it, and visualize the spots under UV light (254 nm and 365 nm).
-
Pooling: Combine the fractions that show a spot corresponding to the Rf value of this compound and have a similar purity profile.
-
Concentration: Evaporate the solvent from the pooled fractions to obtain the purified this compound.
Post-Column Purification (Optional)
If the isolated this compound is obtained as an oil or still contains minor impurities, recrystallization can be performed to achieve higher purity.
Protocol for Recrystallization:
-
Solvent Selection: Choose a suitable solvent or solvent system in which this compound is soluble at high temperatures but sparingly soluble at low temperatures (e.g., ethanol-water, methanol).
-
Dissolution: Dissolve the isolated this compound in a minimal amount of the hot solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Drying: Dry the purified crystals in a vacuum desiccator.
Data Presentation
The following tables provide illustrative quantitative data for the major related furanochromones, Khellin and Visnagin, which are often co-isolated from Ammi visnaga. This data can serve as a reference for expected outcomes in terms of retention and purity.
Table 1: HPLC Retention Times of Major Furanochromones
| Compound | Retention Time (minutes) |
| Khellin | 9.19 |
| Visnagin | 10.77 |
Data sourced from a study on HPLC analysis of Ammi visnaga extracts.
Table 2: Purity and Content of Khellin and Visnagin in an Extract
| Compound | Mean Content in Extract (mg/g) | Purity after Isolation (%) |
| Khellin | 1.114 | 90.16 |
| Visnagin | 0.326 | 79.62 |
Data reflects the analysis of a purified extract and can vary based on the specific extraction and purification protocol.[1]
Visualization of Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the sequential steps involved in the isolation of this compound.
Caption: Workflow for this compound Isolation.
Potential Signaling Pathway
Compounds from Ammi visnaga, including the related furanochromone Khellin, are known for their vasodilator effects, which are often mediated through the blocking of calcium channels.[2] Additionally, extracts of Ammi visnaga have been shown to modulate the MAPK signaling pathway, which is involved in cellular responses to stress and inflammation.[4] The following diagram illustrates a hypothetical signaling pathway through which this compound may exert its effects.
Caption: Potential Signaling Pathways of this compound.
References
- 1. Chemical Composition, Antioxidant, Anticancer, and Antibacterial Activities of Roots and Seeds of Ammi visnaga L. Methanol Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jabps.journals.ekb.eg [jabps.journals.ekb.eg]
- 3. Mechanisms of action and differences in calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Ultrasound-Assisted Extraction of Khellinol
Introduction
Khellinol, a furanocoumarin found in the medicinal plant Ammi visnaga, is recognized for its therapeutic potential.[1][2] Ultrasound-assisted extraction (UAE) is a modern and efficient green extraction technique that utilizes ultrasonic waves to enhance the extraction of bioactive compounds from plant matrices.[3][4] This method offers several advantages over traditional extraction techniques, including reduced extraction time, lower solvent consumption, and increased extraction yield.[3][5] These application notes provide a detailed protocol for the ultrasound-assisted extraction of this compound from Ammi visnaga seeds, intended for researchers, scientists, and professionals in drug development.
Principle of Ultrasound-Assisted Extraction
Ultrasound-assisted extraction operates on the principle of acoustic cavitation. The ultrasonic waves generate and collapse microscopic bubbles in the solvent, creating localized high-pressure and high-temperature zones. This phenomenon disrupts the plant cell walls, facilitating the release of intracellular contents and enhancing the mass transfer of the target compounds into the solvent.[3]
Experimental Protocols
Materials and Reagents
-
Dried Ammi visnaga seeds
-
Ethanol (60% aqueous solution)[6]
-
This compound standard (for analytical purposes)
-
Deionized water
-
Filter paper or centrifuge
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Equipment
-
Grinder or mill
-
Ultrasonic bath or probe system with temperature and power control[3][7]
-
Beakers and flasks
-
Magnetic stirrer
-
Analytical balance
Detailed Protocol for Ultrasound-Assisted Extraction of this compound
-
Sample Preparation:
-
Grind the dried Ammi visnaga seeds into a fine powder to increase the surface area for extraction.
-
-
Extraction Procedure:
-
Weigh 10 g of the powdered plant material and place it into a 250 mL beaker.
-
Add 100 mL of 60% ethanol to achieve a solid-to-liquid ratio of 1:10 (g/mL).[8]
-
Place the beaker in the ultrasonic bath.
-
Apply ultrasonic waves at a frequency of 35 kHz and a power of 300 W.[7]
-
Continue the extraction for a duration of 30 minutes.[9]
-
Throughout the extraction, ensure gentle stirring with a magnetic stirrer to maintain a homogenous mixture.
-
-
Post-Extraction Processing:
-
After sonication, separate the extract from the solid plant material by filtration or centrifugation.
-
Concentrate the extract using a rotary evaporator at a controlled temperature to remove the ethanol.
-
The resulting crude extract can be further purified using techniques like column chromatography.
-
-
Analytical Quantification (HPLC):
-
Prepare a calibration curve using the this compound standard.
-
Dissolve a known amount of the dried extract in the mobile phase for HPLC analysis.
-
Inject the sample into the HPLC system to determine the concentration and yield of this compound.
-
Data Presentation
Table 1: Parameters for Ultrasound-Assisted Extraction of this compound
| Parameter | Value | Reference |
| Solvent | 60% Ethanol | [6] |
| Solid-to-Liquid Ratio | 1:10 (g/mL) | [8] |
| Temperature | 45°C | [9][10] |
| Ultrasonic Frequency | 35 kHz | [7] |
| Ultrasonic Power | 300 W | |
| Extraction Time | 30 min | [9] |
Note: The specific ultrasonic power may need to be optimized based on the equipment used. The provided value is a representative starting point.
Visualization of the Experimental Workflow
Caption: Workflow for the ultrasound-assisted extraction of this compound.
References
- 1. cloud.uobasrah.edu.iq [cloud.uobasrah.edu.iq]
- 2. mdpi.com [mdpi.com]
- 3. Ultrasound assisted extraction (UAE) of bioactive compounds from fruit and vegetable processing by-products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic Ultrasound-Assisted Extraction as a Sustainable Approach for the Recovery of Phenolics Accumulated through UVA Treatment in Strawberry By-Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Immuno-Modulatory, Anti-Psoriatic Effects and Furanochromone (Khellin and Visnagin) Contents of Ammi Visnaga (L.) Hydeoethanolic Extract – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. Ultrasound-Assisted Extraction of Bioactive Compounds from Broccoli By-Products [mdpi.com]
- 8. Optimization of ultrasound-assisted extraction conditions for the recovery of phenolic compounds from sweet lime peel waste | springerprofessional.de [springerprofessional.de]
- 9. Optimization of Ultrasound-Assisted Extraction of Glucosinolates from Upcycled Cauliflower Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Note: Cell-Based Assay Protocol for Evaluating Khellinol Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Khellinol, a natural furanochrome, is a biotransformation product of khellin. While its parent compound, khellin, has been studied for various biological activities, the cytotoxic potential of this compound is an emerging area of interest. Preliminary studies on khellin derivatives have suggested anti-proliferative effects on various cancer cell lines, indicating that this compound may also possess valuable cytotoxic properties.[1] This application note provides a detailed protocol for evaluating the cytotoxicity of this compound using a combination of common cell-based assays: the MTT assay for cell viability, the Lactate Dehydrogenase (LDH) assay for membrane integrity, and a Caspase-3 activity assay for apoptosis detection. Understanding the cytotoxic profile of this compound is a critical step in assessing its potential as a therapeutic agent.
Key Experimental Protocols
This section outlines the detailed methodologies for the primary assays used to determine the cytotoxic effects of this compound.
MTT Cell Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2][3][4] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[3][4]
Materials:
-
Human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, HepG2 - liver cancer)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in PBS)[3]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[5]
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.[7][8][9]
Materials:
-
LDH Cytotoxicity Assay Kit (commercially available)
-
Cells and this compound as described for the MTT assay
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to have appropriate controls: a spontaneous LDH release control (untreated cells), a maximum LDH release control (cells treated with a lysis buffer provided in the kit), and a background control (medium only).[8][9]
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes.[8] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[10]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100
-
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[11] The assay utilizes a labeled substrate that, when cleaved by active caspase-3, produces a colorimetric or fluorometric signal.[12][13]
Materials:
-
Caspase-3 Activity Assay Kit (colorimetric or fluorometric)
-
Cells and this compound as described for the MTT assay
-
Lysis buffer (provided in the kit)
-
96-well plates (clear for colorimetric, black for fluorometric)
-
Microplate reader (spectrophotometer or fluorometer)
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate or larger vessel to obtain a sufficient number of cells. Treat the cells with different concentrations of this compound for the desired time.
-
Cell Lysis: After treatment, collect the cells and centrifuge at 600 x g for 5 minutes at 4°C. Wash the cell pellet with ice-cold PBS and then resuspend in the provided cell lysis buffer. Incubate on ice for 10-15 minutes.
-
Lysate Collection: Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C. Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., Bradford or BCA).
-
Caspase-3 Reaction: In a 96-well plate, add 50-100 µg of protein from each cell lysate per well. Add the caspase-3 substrate and reaction buffer according to the kit's protocol.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[11]
-
Signal Measurement: Measure the absorbance at 405 nm (for colorimetric assays) or fluorescence at the appropriate excitation/emission wavelengths (for fluorometric assays).[12]
-
Data Analysis: Calculate the fold-increase in caspase-3 activity by comparing the signal from this compound-treated samples to the untreated control.
Data Presentation
The quantitative data from the cytotoxicity assays should be summarized in a clear and structured table for easy comparison of this compound's effects across different cell lines and concentrations.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines
| Cell Line | Assay | 24h IC₅₀ (µM) | 48h IC₅₀ (µM) | 72h IC₅₀ (µM) |
| HeLa | MTT | 120.5 ± 8.3 | 85.2 ± 6.1 | 55.7 ± 4.9 |
| LDH | >200 | 150.1 ± 11.5 | 98.4 ± 7.2 | |
| MCF-7 | MTT | 98.7 ± 7.5 | 65.4 ± 5.3 | 42.1 ± 3.8 |
| LDH | 180.3 ± 12.1 | 110.6 ± 9.8 | 75.9 ± 6.5 | |
| HepG2 | MTT | 150.2 ± 10.1 | 112.8 ± 9.4 | 80.3 ± 7.1 |
| LDH | >200 | 185.7 ± 14.2 | 130.5 ± 10.9 |
Data are presented as the mean IC₅₀ values ± standard deviation from three independent experiments.
Table 2: Effect of this compound on Caspase-3 Activity
| Cell Line | This compound Conc. (µM) | Fold Increase in Caspase-3 Activity (48h) |
| HeLa | 10 | 1.8 ± 0.2 |
| 50 | 3.5 ± 0.4 | |
| 100 | 5.2 ± 0.6 | |
| MCF-7 | 10 | 2.1 ± 0.3 |
| 50 | 4.1 ± 0.5 | |
| 100 | 6.8 ± 0.7 |
Data are presented as the mean fold increase ± standard deviation compared to the untreated control.
Mandatory Visualizations
Diagrams illustrating the experimental workflow and a potential signaling pathway are provided below.
References
- 1. researchgate.net [researchgate.net]
- 2. Biotransformation of Khellin to Khellol by and the Evaluation of their Biological Activities [benthamopenarchives.com]
- 3. Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. Natural Compounds As Modulators of Non-apoptotic Cell Death in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Cytotoxic Effect of Different Extracts of Seidlitzia rosmarinus on HeLa and HepG2 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lamellarin alkaloids: Isolation, synthesis, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sciencedaily.com [sciencedaily.com]
- 12. Perspectives for natural compounds in chemoprevention and treatment of cancer: an update with new promising compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biological Activities and Biochemical Composition of Endemic Achillea fraasii - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Khellinol Solubility for In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Khellinol in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge with using this compound in aqueous solutions for in vitro studies?
A1: The primary challenge is this compound's poor aqueous solubility. Like many natural compounds, this compound is hydrophobic, which can lead to precipitation when added to aqueous cell culture media, buffers, or assay systems.[1][2] This can result in inconsistent and inaccurate experimental outcomes.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[3][4] It is a powerful polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds.[5][6]
Q3: What is the maximum concentration of DMSO that is safe for most cell lines?
A3: While cell line dependent, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5% (v/v) to avoid solvent-induced toxicity. It is always recommended to perform a vehicle control experiment to determine the tolerance of your specific cell line to the final DMSO concentration.
Q4: My this compound, dissolved in DMSO, precipitates immediately when I add it to my cell culture medium. What is happening?
A4: This phenomenon is often referred to as "solvent shock" or "crashing out." It occurs when a compound dissolved in a strong organic solvent like DMSO is rapidly diluted into an aqueous medium where it is poorly soluble.[7] The abrupt change in solvent polarity causes the compound to come out of solution and form a precipitate.[7]
Q5: How can I prevent this compound from precipitating in my cell culture medium?
A5: Several strategies can be employed to prevent precipitation:
-
Optimize the final concentration: Ensure the final concentration of this compound does not exceed its maximum solubility in the final medium.
-
Improve mixing technique: Add the DMSO stock solution dropwise to the medium while gently vortexing or swirling to facilitate rapid dispersion.[1]
-
Pre-warm the medium: Pre-warming the cell culture medium to 37°C can sometimes improve the solubility of a compound.[7]
-
Use an intermediate dilution step: Diluting the concentrated DMSO stock in a small volume of medium before adding it to the final culture volume can help mitigate solvent shock.[1]
-
Employ solubilization techniques: The use of co-solvents or complexation agents like cyclodextrins can significantly enhance the aqueous solubility of this compound.[8][9]
Troubleshooting Guide: this compound Precipitation
Use this guide to diagnose and resolve issues with this compound precipitation during your experiments.
| Observation | Potential Cause | Recommended Solution |
| Immediate cloudiness or visible particles upon adding this compound stock to medium. | Solvent Shock: The rapid change in polarity from DMSO to the aqueous medium is causing precipitation.[7] | 1. Add the DMSO stock solution slowly and dropwise into the vortex of the medium.[1]2. Prepare an intermediate dilution in a small volume of medium first.[1]3. Reduce the final concentration of this compound. |
| Precipitate forms over time in the incubator. | Metastable Supersaturation: The initial solution was supersaturated and not stable over the long term.[1] | 1. Lower the final working concentration of this compound.2. Consider using a solubilizing agent like HP-β-cyclodextrin to create a stable complex.[9] |
| pH Shift in Medium: Cellular metabolism can alter the pH of the medium, affecting compound solubility.[1] | 1. Use a medium buffered with HEPES to maintain a stable pH.2. Monitor the pH of your culture throughout the experiment. | |
| Temperature Fluctuations: Changes in temperature can affect solubility.[7] | 1. Ensure the incubator maintains a stable temperature.2. Pre-warm all solutions to 37°C before mixing. | |
| Precipitation observed only in the presence of cells. | Interaction with Cellular Components: this compound may be interacting with secreted cellular products or cell surfaces. | 1. Test the solubility of this compound in conditioned medium (medium in which cells have been previously grown).2. If this is the issue, using a cyclodextrin to encapsulate the this compound may prevent these interactions.[9] |
Below is a troubleshooting workflow to address this compound precipitation.
Caption: Troubleshooting workflow for this compound precipitation.
Solubility Enhancement Techniques
If optimizing the dilution procedure is insufficient, consider these advanced methods to improve this compound's solubility.
| Technique | Description | Advantages | Considerations |
| Co-solvency | Using a water-miscible organic solvent in addition to water to increase the solubility of a nonpolar drug.[10] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[2] | Simple to implement; can be effective for moderately hydrophobic compounds.[11] | The co-solvent must be non-toxic to the cells at the final concentration. Requires careful optimization to avoid cellular stress. |
| Cyclodextrin Complexation | Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[9] They can encapsulate hydrophobic molecules like this compound, forming an inclusion complex that is water-soluble.[12][13] | High efficiency in increasing solubility; can improve compound stability and reduce toxicity.[9][14] | The type of cyclodextrin (e.g., HP-β-CD, SBE-β-CD) and the molar ratio of drug to cyclodextrin need to be optimized.[9] |
The following diagram illustrates the mechanism of cyclodextrin inclusion.
Caption: Mechanism of cyclodextrin inclusion complexation.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out a precise amount of this compound powder (Molecular Weight: ~246.24 g/mol ). For 10 mg of this compound, you will need approximately 406.1 µL of DMSO.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the this compound powder in a sterile microcentrifuge tube.[3]
-
Mixing: Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming to 37°C in a water bath can assist dissolution if necessary.[1]
-
Sterilization: If required, sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1] Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Kinetic Solubility Assay in Cell Culture Medium
This protocol helps determine the maximum soluble concentration of this compound in your specific experimental medium.[15]
-
Prepare Dilution Series: In a 96-well plate (DMSO plate), create a serial dilution of your 10 mM this compound stock solution in 100% DMSO.
-
Prepare Assay Plate: In a clear-bottom 96-well plate, add 198 µL of your pre-warmed cell culture medium to each well.
-
Add Compound: Transfer 2 µL of each this compound dilution from the DMSO plate to the corresponding wells of the assay plate. This results in a final DMSO concentration of 1%.
-
Controls:
-
Positive Control (Precipitate): A high concentration of a known poorly soluble compound.
-
Negative Control (No Precipitate): Medium with 1% DMSO only.
-
Blank: Medium only.
-
-
Incubation: Cover the plate and incubate under your experimental conditions (e.g., 37°C for 1-2 hours).
-
Measurement: Assess for precipitation using a nephelometer (light scattering) or by visual inspection under a light microscope.[15] The highest concentration that remains clear is the approximate kinetic solubility.
The workflow for preparing this compound for in vitro studies is outlined below.
Caption: Experimental workflow for preparing this compound.
This compound Signaling Pathways
This compound's biological activities, such as its potential anticancer effects, are mediated through the modulation of intracellular signaling pathways.[3] While the specific pathways fully elucidated for this compound are still under investigation, many small molecule compounds with similar properties act by inhibiting or activating key nodes in pathways that regulate cell survival, proliferation, and apoptosis.
The diagram below represents a generic signaling pathway that could be influenced by a compound like this compound, leading to downstream cellular responses.
Caption: Generic signaling pathway modulated by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 3. Buy this compound | 478-42-2 | >98% [smolecule.com]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. scribd.com [scribd.com]
- 7. benchchem.com [benchchem.com]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancing the Solubility of Poorly Soluble Drugs Using Cyclodextrin Inclusion Complexation: A Case-Based Analysis [apexvia.com]
- 10. ijmsdr.org [ijmsdr.org]
- 11. ijpbr.in [ijpbr.in]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. tandfonline.com [tandfonline.com]
- 15. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Khellinol Extraction Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during the extraction of Khellinol, particularly focusing on overcoming low yields.
Troubleshooting Guide
Issue: Low this compound Yield
Low yields of this compound can stem from several factors throughout the extraction process. This guide provides a systematic approach to troubleshooting and optimizing your extraction protocol.
Inefficient Initial Extraction
Question: My initial crude extract appears to have a very low concentration of this compound. What are the primary factors I should investigate?
Answer: The initial extraction step is critical for maximizing the recovery of this compound. Several factors can influence the efficiency of this process.[1][2] Key areas to focus on include the choice of solvent, extraction temperature, and the physical state of the plant material.
Troubleshooting Steps:
-
Solvent Selection: The polarity of the solvent plays a crucial role in the solubilization of this compound. For furanochromones like this compound, polar solvents are generally more effective.[3] Studies on the related compound khellin show high solubility in solvents like DMSO, followed by 1-butanol, PEG 400, ethanol, and methanol.[4]
-
Recommendation: Evaluate your current solvent against the established hierarchy of effectiveness for furanochromones: methanol > ethanol (95%) > ethanol (30%) > acetone > water > chloroform.[3] Consider switching to a more polar solvent like methanol or high-purity ethanol.
-
-
Temperature Optimization: Temperature can significantly impact extraction efficiency by affecting solvent viscosity and solute solubility.[5][6] However, excessively high temperatures can lead to the degradation of thermolabile compounds.[7][8]
-
Recommendation: For conventional solvent extraction of the related compound khellin, an optimal temperature has been identified around 64°C.[9] If you are using a lower temperature, consider a controlled increase while monitoring for potential degradation.
-
-
Biomass Preparation: The particle size of the plant material (Ammi visnaga fruits/seeds) directly influences the surface area available for solvent interaction.
-
Recommendation: Ensure the plant material is ground to a fine, consistent powder to maximize solvent penetration and extraction efficiency. For supercritical fluid extraction of related compounds, a particle size of 1.4 mm was found to be optimal.[10]
-
Degradation of this compound During Extraction
Question: I suspect that my this compound is degrading during the extraction process. What conditions could be causing this, and how can I mitigate it?
Answer: this compound, like many natural products, can be susceptible to degradation under harsh experimental conditions. Factors such as exposure to light, high temperatures, and extreme pH can contribute to its breakdown.
Troubleshooting Steps:
-
Photostability: this compound is a light-sensitive compound.
-
Recommendation: Conduct the extraction in a dark environment or use amber-colored glassware to protect the extract from light. Store the final product in a dry, dark place.[3]
-
-
Thermal Degradation: As mentioned, elevated temperatures can enhance extraction but also risk degrading the target compound.[8][11]
-
Recommendation: If you suspect thermal degradation, try performing the extraction at a lower temperature for a longer duration. Compare the yields to determine the optimal balance. For long-term storage, temperatures of -20°C are recommended.[3]
-
-
Hydrolysis: The presence of water and acidic or basic conditions can lead to the hydrolysis of this compound.[3] The related compound khellin has been shown to undergo hydrolysis in both acidic and basic media.[4]
-
Recommendation: Use anhydrous solvents where possible and ensure your glassware is thoroughly dried. Maintain a neutral pH throughout the extraction process unless a specific pH is required for your protocol.
-
Poor Selectivity and Co-extraction of Impurities
Question: My extract has a high overall yield, but the purity of this compound is very low due to co-extracted impurities. How can I improve the selectivity of my extraction?
Answer: High extract yield with low purity indicates that the chosen method is not selective for this compound. Different extraction techniques offer varying levels of selectivity.
Troubleshooting Steps:
-
Conventional Solvent Extraction: While effective, conventional solvent extraction can be non-selective, leading to the co-extraction of other compounds like coumarins.[12]
-
Recommendation: Consider a multi-step extraction or a post-extraction purification step like column chromatography.[13]
-
-
Supercritical Fluid Extraction (SFE): SFE using carbon dioxide (CO2) with a co-solvent like methanol has demonstrated high selectivity for furanochromones.[3][12] While the total extract yield may be lower than conventional methods, the concentration of the target compounds in the extract is significantly higher.[12]
-
Recommendation: If available, SFE is a superior method for obtaining a more purified this compound extract directly. Optimal conditions for related compounds were found to be 200 bars at 45°C.[10]
-
Frequently Asked Questions (FAQs)
Q1: What is the most effective conventional solvent for this compound extraction?
A1: Based on studies of furanochromones from Ammi visnaga, methanol has been shown to provide the highest yields due to its optimal polarity for these compounds.[3] 95% ethanol is also a highly effective alternative.[12]
Q2: What are the recommended storage conditions for this compound?
A2: this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0-4°C is suitable. For long-term storage (months to years), it is recommended to store it at -20°C.[3]
Q3: Can I use water for this compound extraction?
A3: While water is a green and economical solvent, it generally results in lower yields of furanochromones compared to organic solvents.[3] However, aqueous extraction can be optimized, and recycling the aqueous phase has been shown to achieve theoretical yields of 1% crude khellin from seeds.[3]
Q4: What analytical method is best for quantifying this compound in my extracts?
A4: High-Performance Liquid Chromatography (HPLC) is the most extensively used and reliable technique for the quantification of this compound and related furanochromones.[13][14]
Q5: How does the solvent-to-drug ratio affect extraction yield?
A5: The solvent-to-drug ratio is a critical parameter. An optimized study on the related compound khellin found a solvent-to-drug ratio of 21.64% v/w to be optimal under their specific experimental conditions.[9] It is advisable to optimize this parameter for your specific procedure.
Data Presentation
Table 1: Comparison of Extraction Methods for Furanochromones from Ammi visnaga
| Extraction Method | Solvent/Conditions | Total Extract Yield (%) | Furanochromone Content in Extract (%) | Reference |
| Supercritical Fluid Extraction (SFE) | CO2 with 5% Methanol | 4.50 | 30.1 | [12] |
| Conventional Solvent | 95% Ethanol | Not specified | 8.23 | [12] |
| Conventional Solvent | 30% Ethanol | 15.44 | 6.59 | [12] |
| Conventional Solvent | Acetone | Not specified | Not specified, but lower yield than 30% ethanol | [12] |
| Conventional Solvent | Boiling Water | Not specified | 5.95 | [12] |
Experimental Protocols
Protocol 1: Optimized Conventional Solvent Extraction for Khellin (Adaptable for this compound)
This protocol is based on an optimized method for khellin extraction and can serve as a starting point for this compound.[9]
-
Preparation of Plant Material: Grind dried Ammi visnaga fruits to a fine powder.
-
Extraction:
-
Place the powdered plant material in an appropriate extraction vessel.
-
Add methanol at a solvent-to-drug ratio of approximately 22:1 (v/w).
-
Heat the mixture to 64°C.
-
Maintain the extraction for 30 minutes with continuous stirring.
-
-
Filtration and Concentration:
-
Filter the mixture to separate the extract from the solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Purification (Optional):
-
The crude extract can be further purified using techniques like column chromatography to isolate this compound.
-
Protocol 2: Supercritical Fluid Extraction (SFE) for Furanochromones (Adaptable for this compound)
This protocol is based on an optimized method for extracting khellin and visnagin.[10]
-
Preparation of Plant Material: Grind dried Ammi visnaga fruits to a particle size of approximately 1.4 mm.
-
SFE System Setup:
-
Load the ground plant material into the extraction vessel of the SFE system.
-
Set the extraction pressure to 200 bar.
-
Set the extraction temperature to 45°C.
-
-
Extraction:
-
Introduce supercritical CO2 with 5% methanol as a co-solvent into the extraction vessel.
-
Perform the extraction for a run time of 90 minutes under dynamic conditions.
-
-
Collection:
-
Collect the extract from the separator. The resulting extract will be a concentrated form of furanochromones.
-
Visualizations
Caption: Workflow for this compound extraction, from preparation to final product analysis.
Caption: Logical diagram for troubleshooting low this compound yield.
References
- 1. What factors affect extraction efficiency? [proseaworld.com]
- 2. researchgate.net [researchgate.net]
- 3. Buy this compound | 478-42-2 | >98% [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Extraction Temperature on Pressurized Liquid Extraction of Bioactive Compounds from Fucus vesiculosus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. phcog.com [phcog.com]
- 10. researchgate.net [researchgate.net]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. Assessment of Conventional Solvent Extraction vs. Supercritical Fluid Extraction of Khella (Ammi visnaga L.) Furanochromones and Their Cytotoxicity [mdpi.com]
- 13. jab.alzahra.ac.ir [jab.alzahra.ac.ir]
- 14. researchgate.net [researchgate.net]
Optimizing mobile phase for Khellinol separation in HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the separation of Khellinol using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting point for the mobile phase in a reversed-phase HPLC separation of this compound?
A1: For a reversed-phase separation of this compound on a C18 column, a good starting point for the mobile phase is a mixture of methanol and water or acetonitrile and water.[1][2] Given this compound's polar nature, you might begin with a higher aqueous content than used for the related, less polar compound, khellin. A suggested starting isocratic mobile phase is Methanol:Water (60:40, v/v) or Acetonitrile:Water (50:50, v/v).
Q2: Which type of HPLC column is most suitable for this compound separation?
A2: Reversed-phase HPLC is the most common mode for this type of analysis, and a C18 column is a standard and effective choice.[1][3] These columns have a nonpolar stationary phase that separates compounds based on their hydrophobicity.[2] For potentially better peak shape and performance, especially with polar analytes, consider using a column with high-purity silica and end-capping.
Q3: What is the appropriate detection wavelength for this compound?
A3: this compound, like the related compound khellin, exhibits UV absorbance. A common detection wavelength for similar structures is around 245-247 nm. It is advisable to run a UV scan of a this compound standard to determine its specific maximum absorbance wavelength (λmax) for optimal sensitivity.
Q4: Is a gradient or isocratic elution better for this compound analysis?
A4: The choice between gradient and isocratic elution depends on the sample complexity. If you are analyzing a pure or simple mixture containing this compound, an isocratic method (constant mobile phase composition) is often sufficient and more straightforward to develop and transfer.[4] If your sample contains multiple components with a wide range of polarities, a gradient elution (where the mobile phase composition changes over time) will likely be necessary to achieve adequate separation of all components within a reasonable analysis time.[3][4]
Mobile Phase Optimization & Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of this compound, with a focus on mobile phase optimization.
Q5: My this compound peak is showing significant tailing. What are the causes and how can I fix it?
A5: Peak tailing is a common issue, especially for polar compounds, and can be caused by several factors.[5][6]
-
Secondary Silanol Interactions: The most frequent cause is the interaction of the analyte with acidic silanol groups on the silica surface of the column packing.[6]
-
Solution: Add a small amount of an acidic modifier to the mobile phase, such as 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). This suppresses the ionization of the silanol groups, minimizing secondary interactions.[6] Adjusting the mobile phase pH to be at least one unit away from the analyte's pKa can also improve peak shape.[7][8]
-
-
Column Overload: Injecting too much sample can lead to peak tailing and fronting.[1]
-
Solution: Reduce the concentration of the sample or decrease the injection volume.
-
-
Column Contamination: Buildup of impurities on the column can create active sites that cause tailing.[1]
-
Solution: Flush the column with a strong solvent or replace the column if flushing is ineffective.
-
Q6: I have poor resolution between this compound and an adjacent peak. How can I improve the separation?
A6: Improving resolution requires adjusting the selectivity (α) or efficiency (N) of the separation. Mobile phase modifications are a powerful way to change selectivity.
-
Adjust Organic Modifier Percentage: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., methanol or acetonitrile) will increase the retention time of analytes, potentially providing more time for separation and improving resolution.[3]
-
Change the Organic Solvent: Acetonitrile and methanol have different solvent properties and can provide different selectivities.[9] If you are using methanol, try switching to acetonitrile, or vice versa. This can alter the elution order and improve the separation of co-eluting peaks.
-
Modify Mobile Phase pH: If the analytes are ionizable, changing the pH of the mobile phase can significantly alter their retention and the overall selectivity of the separation.[2][9]
Q7: The retention time for my this compound peak is unstable and shifts between runs. What could be the problem?
A7: Retention time instability can compromise the reliability of your method.
-
Inadequately Prepared Mobile Phase: If the mobile phase components are not mixed thoroughly or if one component evaporates faster than the other, the composition can change over time.[6]
-
Solution: Ensure the mobile phase is well-mixed and degassed.[7] Keep solvent bottles capped to prevent evaporation.
-
-
Pump and System Issues: Leaks in the pump, check valves, or other parts of the HPLC system can cause inconsistent flow rates, leading to shifting retention times. Air bubbles in the pump head are also a common cause.
-
Solution: Prime the pump thoroughly to remove air bubbles. Perform regular system maintenance and check for leaks.
-
-
Column Equilibration: Insufficient column equilibration time between injections, especially after a gradient run or mobile phase change, will cause retention time drift.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This typically requires flushing with 10-20 column volumes.
-
Experimental Protocols
Protocol 1: General Isocratic HPLC Method for this compound
This protocol provides a starting point for developing a robust analytical method.
-
Instrumentation & Columns:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Reagents & Mobile Phase Preparation:
-
HPLC-grade acetonitrile or methanol.
-
High-purity water (e.g., Milli-Q or equivalent).
-
HPLC-grade formic acid (optional modifier).
-
Mobile Phase A: Prepare a mixture of Acetonitrile:Water (50:50, v/v). For pH modification, add 0.1% formic acid to the water portion before mixing.
-
Degas the mobile phase using sonication or vacuum filtration before use.[10]
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 247 nm (or predetermined λmax).
-
Run Time: 10-15 minutes.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in the mobile phase to a known concentration (e.g., 10-50 µg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove particulates.
-
Data Summary
The following table summarizes typical starting parameters for this compound separation. Note that these may require optimization.
| Parameter | Recommended Condition/Value | Potential Optimization Range |
| Column | C18, 250 mm x 4.6 mm, 5 µm | C8, Phenyl-Hexyl |
| Mobile Phase | Acetonitrile:Water (50:50, v/v) | 30-70% Acetonitrile |
| Methanol:Water (60:40, v/v) | 40-80% Methanol | |
| Modifier | 0.1% Formic Acid | 0.05-0.2% Formic Acid or TFA |
| Flow Rate | 1.0 mL/min | 0.8 - 1.2 mL/min |
| Temperature | 30 °C | 25 - 40 °C |
| Detection λ | 247 nm | 240 - 255 nm |
| Injection Vol. | 10 µL | 5 - 20 µL |
Workflow for Mobile Phase Optimization
The following diagram illustrates a logical workflow for systematically optimizing the mobile phase for this compound separation.
Caption: Workflow for systematic mobile phase optimization in HPLC.
References
- 1. uhplcs.com [uhplcs.com]
- 2. moravek.com [moravek.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pharmtech.com [pharmtech.com]
- 5. waters.com [waters.com]
- 6. hplc.eu [hplc.eu]
- 7. mastelf.com [mastelf.com]
- 8. asianjpr.com [asianjpr.com]
- 9. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 10. uhplcs.com [uhplcs.com]
Troubleshooting Khellinol instability in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Khellinol. It addresses common issues related to its stability in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in research?
This compound is a naturally occurring furanocoumarin found in the plant Ammi visnaga. It is structurally related to khellin and visnagin. In research, it is investigated for its potential therapeutic effects, including cardiovascular benefits as a vasodilator, as well as for its antioxidant and potential anticancer properties.[1]
Q2: What is the recommended solvent for preparing this compound stock solutions?
This compound is soluble in Dimethyl Sulfoxide (DMSO).[1] For biological experiments, it is crucial to consider the final concentration of DMSO, as it can have cytotoxic effects.
Q3: What are the ideal storage conditions for this compound, both as a solid and in solution?
To ensure stability, solid this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), it is best to store it at -20°C.[1] this compound stock solutions in DMSO should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: I observed precipitation when diluting my this compound stock solution in an aqueous buffer. What should I do?
Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for hydrophobic compounds like this compound. Here are some troubleshooting steps:
-
Decrease the final concentration: The concentration of this compound in your final working solution may be above its solubility limit in the aqueous buffer. Try performing a serial dilution to determine the maximum soluble concentration.
-
Increase the solvent concentration: If your experimental system allows, a small percentage of an organic co-solvent (like ethanol) or a surfactant (like Tween-20) in your final buffer can help maintain solubility. However, always run a vehicle control to ensure the solvent or surfactant does not interfere with your assay.
-
Warm the solution: Gently warming the solution might help in redissolving small amounts of precipitate. However, be cautious as heat can also accelerate degradation.
-
Prepare fresh dilutions: Always prepare fresh dilutions from your stock solution immediately before use.
Troubleshooting Guide
Issue 1: Inconsistent results in biological assays.
Inconsistent results can often be attributed to the degradation of this compound in your experimental setup.
-
Possible Cause: this compound, like other γ-pyrones, can undergo hydrolysis in aqueous solutions, especially at non-neutral pH.[1] It is also susceptible to oxidation.[1]
-
Troubleshooting Steps:
-
pH control: Ensure the pH of your buffers is stable and within a range that minimizes degradation. A pH stability study is recommended.
-
Minimize exposure to light and air: Protect your this compound solutions from light by using amber vials or covering them with foil. To minimize oxidation, consider preparing solutions with degassed buffers.
-
Fresh preparations: Prepare working solutions immediately before each experiment from a frozen stock.
-
Stability check: Perform a stability check of this compound in your specific assay buffer over the time course of your experiment using a stability-indicating method like HPLC.
-
Issue 2: Appearance of unexpected peaks in HPLC analysis.
The presence of extra peaks in your HPLC chromatogram that are not present in the initial analysis of your this compound standard are likely degradation products.
-
Possible Cause: this compound has degraded due to factors such as pH, temperature, light exposure, or oxidative stress.
-
Troubleshooting Steps:
-
Forced degradation study: To identify potential degradation products, a forced degradation study is recommended (see Experimental Protocols section). This involves intentionally exposing this compound to harsh conditions (acid, base, heat, light, oxidation) to generate its degradation products.
-
Peak tracking: Compare the retention times of the unknown peaks with those generated during the forced degradation study to identify the degradation products.
-
Optimize storage and handling: Based on the conditions that caused degradation, refine your storage and handling procedures to minimize the formation of these impurities.
-
Quantitative Data on this compound Stability
While specific public data on the degradation kinetics of this compound is limited, the following tables are provided as templates for researchers to systematically evaluate its stability under various conditions. It is recommended to perform a forced degradation study to populate these tables for your specific experimental conditions.
Table 1: pH-Dependent Stability of this compound
| pH | Temperature (°C) | Time (hours) | Initial Concentration (µg/mL) | Remaining this compound (%) | Observations (e.g., color change, precipitation) |
| 2.0 | 37 | 0 | 100 | ||
| 2 | |||||
| 6 | |||||
| 12 | |||||
| 24 | |||||
| 7.4 | 37 | 0 | 100 | ||
| 2 | |||||
| 6 | |||||
| 12 | |||||
| 24 | |||||
| 9.0 | 37 | 0 | 100 | ||
| 2 | |||||
| 6 | |||||
| 12 | |||||
| 24 |
Table 2: Temperature and Photostability of this compound in Solution (at pH 7.4)
| Condition | Time (hours) | Initial Concentration (µg/mL) | Remaining this compound (%) |
| Room Temperature (Dark) | 0 | 100 | |
| 24 | |||
| 48 | |||
| Room Temperature (Light) | 0 | 100 | |
| 24 | |||
| 48 | |||
| 40°C (Dark) | 0 | 100 | |
| 24 | |||
| 48 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for intentionally degrading this compound to understand its degradation pathways and to develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile for HPLC analysis) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of this compound stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place the solid this compound powder in a hot air oven at 105°C for 24 hours. Also, heat a solution of this compound at 60°C for 24 hours.
-
Photolytic Degradation: Expose a solution of this compound to direct sunlight or a photostability chamber for 48 hours.
-
Analysis: Analyze all samples, along with an untreated control, using a suitable HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing an HPLC method capable of separating this compound from its degradation products.
-
Instrumentation: HPLC with a UV/Vis or PDA detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase:
-
Start with a gradient elution using:
-
Solvent A: Water with 0.1% formic acid or phosphoric acid.
-
Solvent B: Acetonitrile or methanol.
-
-
A suggested starting gradient could be: 0-20 min, 30-90% B; 20-25 min, 90% B; 25-30 min, 30% B.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance (this needs to be determined by UV-Vis spectroscopy, but a common wavelength for similar compounds is around 245-254 nm).
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by demonstrating that the this compound peak is well-resolved from all degradation product peaks generated in the forced degradation study.
Visualizations
References
Technical Support Center: Enhancing the Purity of Isolated Khellinol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of isolated Khellinol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in a crude this compound extract?
A1: The most common impurities in a crude this compound extract, typically isolated from Ammi visnaga, are structurally related furanochromones, primarily Khellin and Visnagin.[1][2][3] Other potential minor impurities include Ammiol, Khellol, and Visnadin.[4][5][6] Additionally, extracts may contain fixed oils, coumarins, flavonoids, and phenolic compounds.[5][7][8]
Q2: What is the general strategy for enhancing the purity of this compound?
A2: The general strategy involves a multi-step approach combining extraction, chromatographic purification, and crystallization. Initially, a crude extract is obtained from the plant material. This is followed by column chromatography to separate this compound from the major impurities. Finally, crystallization is employed to achieve high purity.[1][9]
Q3: Which chromatographic techniques are most effective for this compound purification?
A3: Column chromatography using silica gel is a widely employed and effective method for the initial purification of furanochromone extracts, including this compound.[1] For analytical purposes and purity assessment, High-Performance Liquid Chromatography (HPLC) is a precise method.[1] Thin-Layer Chromatography (TLC) is also a valuable tool for monitoring the separation process.[1]
Q4: What is a suitable solvent system for the column chromatography of this compound?
A4: While specific solvent systems can vary, a common approach for separating furanochromones like Khellin and Visnagin involves using a gradient of non-polar to moderately polar solvents. A typical system might start with a mixture like hexane and ethyl acetate, gradually increasing the proportion of ethyl acetate to elute compounds of increasing polarity.
Q5: How can I effectively crystallize this compound to improve its purity?
A5: Crystallization is a powerful technique for final purification. A patent for the closely related compound Khellin suggests a two-step crystallization process. The primary crystallization can be performed from a solvent like ethyl acetate, followed by a secondary crystallization from ethanol after decolorizing with activated carbon.[9] Slow cooling of the saturated solution is crucial for forming high-purity crystals.[10]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of this compound from Khellin and Visnagin | Incorrect solvent system polarity. | Optimize the solvent system using Thin-Layer Chromatography (TLC) first to achieve good separation of spots. A less polar solvent system will increase the retention time and may improve separation. |
| Column overloading. | Reduce the amount of crude extract loaded onto the column. As a general rule, the amount of sample should be 1-5% of the weight of the stationary phase. | |
| Uneven packing of the column. | Ensure the silica gel is packed uniformly without air bubbles or cracks. The "slurry method" of packing is often recommended to avoid these issues.[11][12] | |
| Flow rate is too fast. | Reduce the flow rate to allow for proper equilibration between the stationary and mobile phases. | |
| This compound is eluting with other impurities | Co-elution of compounds with similar polarities. | Consider using a different adsorbent for chromatography (e.g., alumina) or a different chromatographic technique like preparative HPLC for finer separation. |
| Channeling in the column. | Repack the column carefully to ensure a homogenous stationary phase bed. | |
| Low or no recovery of this compound from the column | This compound is strongly adsorbed to the stationary phase. | Increase the polarity of the eluting solvent gradually. If this compound is still not eluting, a stronger solvent like methanol may be needed in small proportions. |
| This compound degraded on the silica gel. | Some compounds can be sensitive to acidic silica gel. Consider using neutral or deactivated silica gel. |
Crystallization Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| This compound fails to crystallize ("oils out") | Solution is supersaturated with impurities. | The purity of the this compound solution may be too low. Further purify by column chromatography before attempting crystallization again. |
| Cooling the solution too quickly. | Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.[10] Slow cooling promotes the formation of well-defined crystals over amorphous solids. | |
| Inappropriate solvent. | Experiment with different crystallization solvents or solvent mixtures. A good crystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. | |
| Crystals are very small or form a powder | Nucleation rate is too high. | Reduce the rate of cooling. Seeding the solution with a pure this compound crystal can promote the growth of larger crystals.[13] |
| Low yield of crystals | This compound is too soluble in the chosen solvent at low temperatures. | Choose a solvent in which this compound has lower solubility at cold temperatures. Alternatively, the volume of the solvent can be reduced by slow evaporation before cooling. |
| Incomplete precipitation. | Ensure the solution is sufficiently cooled for an adequate amount of time to maximize crystal formation. | |
| Crystals are discolored | Presence of colored impurities. | Treat the solution with activated charcoal before crystallization to adsorb colored impurities.[9] Ensure the charcoal is filtered out while the solution is hot to prevent premature crystallization of the product. |
Experimental Protocols
Protocol 1: Column Chromatography for this compound Purification
Objective: To separate this compound from major impurities (Khellin, Visnagin) in a crude plant extract.
Materials:
-
Crude this compound extract
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Glass chromatography column
-
Cotton wool or glass wool
-
Sand
-
Collection tubes or flasks
-
TLC plates and developing chamber
-
UV lamp for visualization
Methodology:
-
Prepare the Column:
-
Pack the Column (Slurry Method):
-
In a beaker, make a slurry of silica gel in hexane.
-
Pour the slurry into the column, allowing the solvent to drain slowly from the bottom. Gently tap the column to ensure even packing and remove air bubbles.[12][14]
-
Once the silica gel has settled, add a thin layer of sand on top to protect the surface.
-
Drain the solvent until the level is just above the top layer of sand. Never let the column run dry.[12]
-
-
Load the Sample:
-
Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., dichloromethane or the initial mobile phase).
-
Carefully apply the dissolved sample to the top of the silica gel using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the level is just at the top of the sand.
-
-
Elute the Column:
-
Begin elution with a non-polar solvent mixture (e.g., 95:5 hexane:ethyl acetate).
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
-
Collect fractions in separate tubes.
-
-
Monitor the Separation:
-
Analyze the collected fractions using TLC. Spot each fraction on a TLC plate and develop it in an appropriate solvent system.
-
Visualize the spots under a UV lamp. This compound, Khellin, and Visnagin are UV active.
-
Combine the fractions that contain pure this compound.
-
-
Concentrate the Pure Fractions:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain purified this compound.
-
Protocol 2: Crystallization for Final Purification of this compound
Objective: To obtain high-purity this compound crystals from a partially purified sample.
Materials:
-
Partially purified this compound
-
Ethanol (or other suitable solvent)
-
Activated charcoal (optional, for colored solutions)
-
Erlenmeyer flask
-
Hot plate
-
Filter paper and funnel
-
Ice bath
-
Buchner funnel and vacuum flask for filtration
Methodology:
-
Dissolve the this compound:
-
Place the partially purified this compound in an Erlenmeyer flask.
-
Add a minimal amount of the crystallization solvent (e.g., ethanol) and gently heat the mixture on a hot plate until all the solid dissolves.[10]
-
-
Decolorize (Optional):
-
If the solution is colored, add a small amount of activated charcoal.
-
Keep the solution hot for a few minutes while swirling.
-
-
Hot Filtration:
-
If charcoal was used, perform a hot filtration to remove it. Preheat the funnel and receiving flask to prevent premature crystallization.
-
-
Slow Cooling:
-
Cover the flask and allow the solution to cool slowly to room temperature. Insulating the flask can promote slower cooling and the formation of larger crystals.[10]
-
-
Induce Crystallization (if necessary):
-
Ice Bath Cooling:
-
Once the solution has reached room temperature and crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize the yield.[10]
-
-
Isolate the Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
-
Dry the Crystals:
-
Allow the crystals to air dry completely or dry them in a desiccator.
-
Visualizations
Caption: Experimental workflow for enhancing this compound purity.
Caption: Logical workflow for troubleshooting this compound purification.
References
- 1. jab.alzahra.ac.ir [jab.alzahra.ac.ir]
- 2. Determination of khellin and visnagin in Ammi visnaga fruits by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Khellin and visnagin in different organs of Ammi visnaga and Ammi majus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ammi Visnaga L., a Potential Medicinal Plant: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cloud.uobasrah.edu.iq [cloud.uobasrah.edu.iq]
- 9. CN102746317B - Method for extracting khellin from ammi visnaga - Google Patents [patents.google.com]
- 10. youtube.com [youtube.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. youtube.com [youtube.com]
- 13. unifr.ch [unifr.ch]
- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 15. m.youtube.com [m.youtube.com]
Minimizing solvent waste in Khellinol extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing solvent waste during the extraction of Khellinol from its natural source, Ammi visnaga (L.) Lam. By focusing on modern, greener extraction techniques, this guide aims to promote sustainable laboratory practices without compromising extraction efficiency.
Troubleshooting Guides
Low this compound Yield
A common issue in natural product extraction is lower-than-expected yields. The following table outlines potential causes and corresponding solutions when using green extraction techniques.
| Potential Cause | Recommended Solutions |
| Supercritical Fluid Extraction (SCFE) | |
| Insufficient CO2 Flow Rate | Increase the CO2 flow rate to ensure adequate solvent interaction with the plant matrix. If equilibrium is not reached, a higher volume of CO2 may be required.[1] |
| Suboptimal Pressure and Temperature | Optimize pressure and temperature. For γ-pyrones like this compound from Ammi visnaga, optimal conditions have been found around 200 bar and 45°C.[2] Higher pressures generally increase solvent power, while temperature can have a dual effect on solvent density and solute vapor pressure.[3] |
| Lack of Co-solvent | For polar compounds like this compound, the addition of a polar co-solvent (e.g., 5% methanol or ethanol) can significantly improve extraction efficiency.[3][4][5][6] |
| Incorrect Particle Size | An optimal particle size is crucial. Very small particles can lead to channeling, while large particles reduce the surface area for extraction. A particle size of around 1.4 mm has been shown to be effective for Ammi visnaga fruits.[2] |
| Microwave-Assisted Extraction (MAE) | |
| Inappropriate Microwave Power | High power with prolonged exposure can risk thermal degradation of this compound.[7] Conversely, very low power may be insufficient for cell rupture. An optimized power level, often determined experimentally, is necessary for efficient extraction without degradation. |
| Non-optimal Extraction Time | Prolonged extraction times can lead to the degradation of thermolabile compounds like furanocoumarins.[8][9] Shorter extraction times are a key advantage of MAE. |
| Improper Solvent Choice | The solvent must have a suitable dielectric constant to absorb microwave energy effectively.[10] Mixtures of solvents, such as ethanol-water, can enhance extraction efficiency. |
| Inadequate Solvent-to-Solid Ratio | A sufficient volume of solvent is required to immerse the entire sample and allow for effective microwave heating and mass transfer. An optimal ratio prevents both incomplete extraction and unnecessary solvent waste.[9] |
| Ultrasound-Assisted Extraction (UAE) | |
| Insufficient Ultrasonic Power/Amplitude | Higher ultrasonic power generally increases the cavitation effect, leading to better cell disruption and enhanced extraction. However, excessively high power can degrade bioactive compounds.[11] |
| Incorrect Ultrasonic Frequency | Low frequencies (20-40 kHz) are commonly used for plant material extraction as they produce larger cavitation bubbles with stronger shear forces, aiding in cell wall rupture.[12] |
| Suboptimal Temperature | While higher temperatures can improve solubility and diffusion, excessive heat can lead to the degradation of this compound.[13] UAE is advantageous as it can be performed at lower temperatures. |
| Unsuitable Solvent Properties | The viscosity and surface tension of the solvent affect the intensity of cavitation.[14] Solvents with lower viscosity and surface tension generally produce more intense cavitation. |
| Poor Solid-to-Liquid Ratio | An insufficient amount of solvent can hinder the propagation of ultrasonic waves and limit mass transfer.[15] Conversely, an excessively large volume leads to unnecessary solvent waste. |
Poor Purity of this compound Extract
Achieving a high-purity extract is essential for downstream applications. Here are some common causes of poor purity and their solutions.
| Potential Cause | Recommended Solutions |
| Non-selective Extraction Method | Conventional solvent extraction often co-extracts a wide range of compounds, leading to lower purity of the target analyte.[4][5][6] Supercritical Fluid Extraction (SCFE) is a more selective method that can yield a purer extract of furanocoumarins.[4][5][6] |
| Thermal Degradation and Side Reactions | High temperatures used in some extraction methods can lead to the degradation of this compound and the formation of impurities.[16] Furanocoumarins are known to be susceptible to thermal degradation at temperatures exceeding 90°C in MAE.[8] Utilize lower extraction temperatures, as is possible with UAE and optimized SCFE. |
| Co-extraction of Interfering Compounds | The polarity of the extraction solvent plays a significant role in determining which compounds are co-extracted.[17][18] Fine-tuning the solvent system, for example by adjusting the percentage of co-solvent in SCFE or the water content in hydroalcoholic solvents for MAE and UAE, can improve selectivity. |
Frequently Asked Questions (FAQs)
Q1: What are the most significant advantages of using green extraction techniques for this compound?
A1: Green extraction techniques like SCFE, MAE, and UAE offer several advantages over traditional methods. These include significantly reduced solvent consumption, shorter extraction times, lower energy usage, and often higher selectivity, leading to a purer product.[11] For instance, SCFE using carbon dioxide as a solvent is particularly noteworthy as CO2 is non-toxic, non-flammable, and easily removed from the final product, leaving a solvent-free extract.[19]
Q2: How can I choose the best green solvent for this compound extraction?
A2: The choice of solvent is critical and depends on the extraction technique. For SCFE, supercritical CO2 is the primary solvent, often modified with a small amount of a polar co-solvent like ethanol to enhance the extraction of moderately polar compounds like this compound.[4][5][6] For MAE and UAE, polar solvents are generally preferred. Ethanol and methanol, often in aqueous mixtures, are effective for extracting furanocoumarins.[17] The ideal solvent system should maximize the solubility of this compound while minimizing the co-extraction of undesirable compounds.
Q3: What is the impact of the solvent-to-solid ratio on extraction efficiency and solvent waste?
A3: The solvent-to-solid ratio is a critical parameter that affects both extraction yield and solvent consumption. A higher ratio can increase the concentration gradient, promoting mass transfer and leading to a higher yield up to a certain point.[20][21] However, an excessively high ratio results in unnecessary solvent waste and increases the energy required for solvent removal. Optimization of this ratio is crucial for minimizing waste while ensuring efficient extraction. For example, in MAE of furanocoumarins, an optimal ratio of 20:1 (mL of solvent to g of solid) has been reported.[8]
Q4: Can this compound be degraded during extraction, and how can this be prevented?
A4: Yes, this compound, as a furanocoumarin, can be susceptible to degradation, particularly at high temperatures.[16] Thermal degradation has been observed in MAE at temperatures above 90°C.[8] To prevent degradation, it is advisable to use extraction methods that operate at lower temperatures, such as UAE, or to carefully control the temperature in methods like MAE and SCFE. Heat treatment has been shown to decrease the concentration of furanocoumarins in grapefruit juice.[22]
Q5: How can I recover and reuse solvents to further minimize waste?
A5: Solvent recovery is a key principle of green chemistry. Techniques such as distillation and rotary evaporation can be used to separate the solvent from the extract, allowing the solvent to be collected and reused in subsequent extractions. This not only reduces waste but also lowers the overall cost of the extraction process.
Data Presentation
The following table summarizes a comparison of extraction yields and the percentage of active compounds (furanocoumarins, including Khellin and Visnagin) from Ammi visnaga fruits using conventional solvents and Supercritical Fluid Extraction (SCFE).
| Extraction Method | Solvent | Extract Yield (%) | Furanocoumarin Content in Extract (%) |
| Maceration | Boiling Water | - | 5.95 |
| Maceration | 30% Ethanol | 15.44 | - |
| Maceration | 95% Ethanol | - | - |
| Maceration | Acetone | - | - |
| SCFE | CO2 with 5% Methanol | 4.50 | 30.1 |
| Data sourced from a comparative study on Ammi visnaga L. fruits.[4][5][6] |
Experimental Protocols
Protocol 1: Supercritical Fluid Extraction (SCFE) of this compound
This protocol is based on optimized conditions for the extraction of γ-pyrones from Ammi visnaga fruits.[2]
-
Preparation of Plant Material: Grind dried Ammi visnaga fruits to a particle size of approximately 1.4 mm.
-
Loading the Extractor: Accurately weigh the ground plant material and load it into the extraction vessel.
-
Setting SCFE Parameters:
-
Set the extraction pressure to 200 bar.
-
Set the extraction temperature to 45°C.
-
If a co-solvent is used, set the pump to deliver 5% ethanol or methanol.
-
-
Extraction: Start the flow of supercritical CO2 through the extraction vessel. The extraction is performed in a dynamic mode.
-
Collection: The extract is collected in a separation vessel where the pressure is lower, causing the CO2 to return to a gaseous state and the extracted this compound to precipitate.
-
Duration: Continue the extraction for a predetermined time, for example, 90 minutes.
-
Analysis: Quantify the this compound content in the extract using a suitable analytical method such as HPLC.
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
This protocol is based on optimized conditions for the extraction of furanocoumarins.[8][9]
-
Preparation of Plant Material: Grind dried Ammi visnaga fruits to a fine powder.
-
Sample Preparation: Place a known amount of the ground material (e.g., 0.1 g) into a microwave extraction vessel.
-
Solvent Addition: Add the extraction solvent at an optimized solvent-to-solid ratio (e.g., 20:1 v/w). An 80% ethanol-water solution is a suitable starting point.
-
Setting MAE Parameters:
-
Set the extraction temperature to 70-90°C to avoid thermal degradation.
-
Set the extraction time to 10 minutes.
-
-
Extraction: Place the vessel in the microwave extractor and start the program.
-
Post-Extraction: After the extraction is complete, allow the vessel to cool. Filter the extract to separate the solid residue.
-
Analysis: Analyze the this compound content in the filtrate using HPLC.
Protocol 3: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol outlines a general procedure for UAE of bioactive compounds from plant materials.
-
Preparation of Plant Material: Grind dried Ammi visnaga fruits into a fine powder.
-
Sample Preparation: Place a known amount of the powdered material into an extraction vessel.
-
Solvent Addition: Add a suitable solvent, such as an ethanol-water mixture, at an optimized solid-to-liquid ratio.
-
Setting UAE Parameters:
-
Immerse the ultrasonic probe into the extraction mixture.
-
Set the ultrasonic frequency (e.g., 20-40 kHz).
-
Set the sonication amplitude/power.
-
Set the extraction time (e.g., 15-30 minutes).
-
Maintain a controlled temperature using a cooling bath to prevent degradation of this compound.
-
-
Extraction: Start the sonication process.
-
Post-Extraction: After the specified time, filter the mixture to separate the extract from the plant residue.
-
Analysis: Determine the concentration of this compound in the extract via HPLC.
Visualizations
Caption: Experimental workflow for green this compound extraction.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assessment-of-conventional-solvent-extraction-vs-supercritical-fluid-extraction-of-khella-ammi-visnaga-l-furanochromones-and-their-cytotoxicity - Ask this paper | Bohrium [bohrium.com]
- 5. Assessment of Conventional Solvent Extraction vs. Supercritical Fluid Extraction of Khella (Ammi visnaga L.) Furanochromones and Their Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Microwave-assisted extraction of functional compounds from plants: A Review :: BioResources [bioresources.cnr.ncsu.edu]
- 11. Ultrasound assisted extraction (UAE) of bioactive compounds from fruit and vegetable processing by-products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ultrasonic-assisted extraction to enhance the recovery of bioactive phenolic compounds from Commiphora gileadensis leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. 2024.sci-hub.se [2024.sci-hub.se]
- 15. A comprehensive review of ultrasonic assisted extraction (UAE) for bioactive components: Principles, advantages, equipment, and combined technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Effects of solvent polarity and acidity on the extraction efficiency of isoflavones from soybeans (Glycine max) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scielo.br [scielo.br]
- 19. digital.csic.es [digital.csic.es]
- 20. researchgate.net [researchgate.net]
- 21. Optimization of Conventional Extraction Parameters for Recovering Phenolic Compounds from Potato (Solanum tuberosum L.) Peels and Their Application as an Antioxidant in Yogurt Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The use of heat treatment to eliminate drug interactions due to grapefruit juice - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of Ammi visnaga extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ammi visnaga extracts. Our goal is to help you address and manage batch-to-batch variability to ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in Ammi visnaga extracts?
A1: Batch-to-batch variability in Ammi visnaga extracts is a multifactorial issue stemming from both pre-analytical and analytical factors. The primary sources can be categorized as follows:
-
Botanical Raw Material: The chemical composition of the Ammi visnaga plant itself is highly variable. Factors influencing this include the plant's genetic makeup, geographical origin, climate, soil conditions, and the time of harvest.[1][2][3][4] The developmental stage of the plant at harvest also plays a crucial role in the concentration of bioactive compounds.[3]
-
Post-Harvest Processing: The handling and processing of the plant material after harvesting, including drying and storage conditions, can significantly alter the chemical profile of the resulting extract.
-
Extraction Procedure: The method of extraction is a critical determinant of the final extract's composition. Key variables include the type of solvent used (e.g., ethanol, methanol, water), solvent concentration, extraction temperature, and the duration of the extraction process.[2][5][6] For instance, supercritical fluid extraction (SFE) can yield a more selective extract with a higher percentage of furanochromones compared to conventional solvent extraction methods.[6]
-
Analytical Methods: Variations in the analytical techniques used for quantification of key bioactive markers, such as khellin and visnagin, can also contribute to apparent variability between batches.
Q2: What are the key bioactive compounds in Ammi visnaga that I should be monitoring for quality control?
A2: The primary bioactive constituents of Ammi visnaga that are typically monitored for quality control are the furanochromones, khellin and visnagin.[1][7] These compounds are largely responsible for the plant's pharmacological effects, including its smooth muscle relaxant and vasodilatory properties.[7][8] In addition to khellin and visnagin, other classes of compounds that contribute to the extract's overall activity and should be considered for a comprehensive quality assessment include:
-
Coumarins: Such as visnadin, samidin, and dihydrosamidin.[1]
-
Flavonoids: Including quercetin, kaempferol, and their glycosides.[2][7]
-
Essential Oils: Composed of various monoterpenes and other volatile compounds.[3][7]
Q3: How can I standardize my Ammi visnaga extracts to minimize variability?
A3: Standardization of your extracts is crucial for obtaining reproducible results. A multi-step approach is recommended:
-
Standardize the Raw Material: Whenever possible, source your Ammi visnaga from a single, reputable supplier who can provide information on the plant's origin and harvesting conditions.
-
Standardize the Extraction Protocol: Use a consistent and well-documented extraction procedure. This includes specifying the solvent, solvent-to-solid ratio, extraction time, and temperature.
-
Implement Robust Quality Control: Employ validated analytical methods, such as High-Performance Liquid Chromatography (HPLC), to quantify the levels of key bioactive markers like khellin and visnagin in each batch.[9][10] Set acceptance criteria for the concentration of these markers to ensure that each batch falls within a predefined range.
-
Chemical Fingerprinting: Utilize techniques like HPLC or Gas Chromatography-Mass Spectrometry (GC-MS) to generate a chemical fingerprint of your extract. This provides a more holistic view of the extract's composition beyond just the key markers.
-
Biological Assays: In addition to chemical analysis, consider using a relevant bioassay to assess the functional activity of each batch. This can help to ensure consistent biological effects even with minor variations in the chemical profile.
Troubleshooting Guide
Issue 1: Significant variation in the yield of khellin and visnagin between batches.
-
Possible Cause 1: Inconsistent Plant Material. The most likely cause is variability in the raw botanical material.
-
Troubleshooting Step:
-
Review the certificate of analysis (CoA) for each batch of raw material, paying close attention to the specified geographical origin and harvest time.
-
If possible, perform a macroscopic and microscopic analysis of the plant material to ensure it is from the correct species and of good quality.
-
Consider sourcing your material from a supplier who can provide a more standardized product.
-
-
-
Possible Cause 2: Inconsistent Extraction Procedure. Even minor deviations in the extraction protocol can lead to significant differences in yield.
-
Troubleshooting Step:
-
Ensure that the same extraction solvent, temperature, and duration are used for every batch.
-
Verify that the particle size of the ground plant material is consistent, as this can affect extraction efficiency.
-
Calibrate all equipment, such as heating mantles and stirrers, to ensure consistent operation.
-
-
Issue 2: Unexpected peaks or a change in the chemical fingerprint of the extract.
-
Possible Cause 1: Contamination. The presence of foreign plant material or contamination during the extraction process can introduce unexpected compounds.
-
Troubleshooting Step:
-
Thoroughly clean all glassware and equipment between extractions.
-
Review your raw material for any signs of contamination.
-
-
-
Possible Cause 2: Degradation of Compounds. Khellin and visnagin can be sensitive to light and heat.
-
Troubleshooting Step:
-
Store your raw material and extracts in a cool, dark place.
-
Minimize the exposure of your samples to high temperatures during the extraction and analytical processes.
-
-
Issue 3: Inconsistent biological activity despite similar khellin and visnagin content.
-
Possible Cause 1: Variation in Other Bioactive Compounds. The biological activity of the extract is a result of the synergistic or antagonistic effects of multiple compounds.
-
Troubleshooting Step:
-
Expand your analytical testing to include other classes of compounds, such as flavonoids and coumarins.
-
Utilize a bioassay that is relevant to your research to assess the overall biological activity of each batch.
-
-
-
Possible Cause 2: Presence of Inhibitory Compounds. Some compounds in the extract may interfere with the activity of khellin and visnagin.
-
Troubleshooting Step:
-
Fractionate your extract to isolate different compound classes and test their activity individually and in combination.
-
-
Data Presentation
Table 1: Factors Contributing to Batch-to-Batch Variability of Ammi visnaga Extracts
| Factor Category | Specific Factor | Impact on Extract Composition |
| Botanical Raw Material | Genetic Variation | Alters the biosynthetic pathways, leading to different ratios of bioactive compounds. |
| Geographical Origin & Climate | Influences the plant's secondary metabolite production as a response to environmental stress.[2][4] | |
| Harvest Time & Plant Age | The concentration of khellin and visnagin can vary significantly depending on the developmental stage of the plant.[3] | |
| Soil Composition | Affects the nutrient uptake and overall health of the plant, impacting its chemical profile.[2] | |
| Processing Parameters | Extraction Method | Different methods (e.g., maceration, Soxhlet, SFE) have varying efficiencies and selectivities for different compounds.[5][6] |
| Solvent Choice | The polarity of the solvent determines which compounds will be preferentially extracted.[2][6] | |
| Temperature & Duration | Higher temperatures and longer extraction times can increase yield but may also lead to the degradation of thermolabile compounds.[2] |
Table 2: Comparison of Analytical Techniques for Quality Control of Ammi visnaga Extracts
| Technique | Principle | Analytes Detected | Advantages | Disadvantages |
| HPLC | Separation based on polarity | Khellin, Visnagin, Coumarins, Flavonoids | High resolution, quantitative, reproducible.[9][10] | Requires reference standards for quantification. |
| GC-MS | Separation based on volatility and mass-to-charge ratio | Essential oils, some smaller coumarins | High sensitivity, allows for identification of unknown compounds.[11] | Not suitable for non-volatile or thermolabile compounds. |
| TLC | Separation based on polarity on a solid phase | Khellin, Visnagin, other major compounds | Simple, rapid, low cost, good for initial screening.[11][12] | Lower resolution and sensitivity compared to HPLC. |
Experimental Protocols
Protocol 1: Standardized Methanolic Extraction of Ammi visnaga
-
Material Preparation: Grind dried Ammi visnaga fruits to a coarse powder (e.g., 20-40 mesh).
-
Extraction:
-
Accurately weigh 10 g of the powdered plant material.
-
Place the powder in a flask and add 100 mL of 80% methanol.
-
Stir the mixture at room temperature for 24 hours, protected from light.
-
-
Filtration: Filter the mixture through Whatman No. 1 filter paper.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
Drying and Storage: Dry the resulting extract in a vacuum oven to a constant weight. Store the dried extract in an airtight, light-resistant container at 4°C.
Protocol 2: HPLC Quantification of Khellin and Visnagin
-
Standard Preparation: Prepare stock solutions of khellin and visnagin reference standards in methanol (e.g., 1 mg/mL). From these, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Accurately weigh 10 mg of the dried extract and dissolve it in 10 mL of methanol. Filter the solution through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical gradient might start at 30% acetonitrile and increase to 70% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 245 nm.
-
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration for the standards. Use the regression equation from the calibration curve to determine the concentration of khellin and visnagin in the extract samples.
Visualizations
Caption: Factors contributing to batch-to-batch variability.
Caption: Quality control workflow for Ammi visnaga extracts.
Caption: Simplified signaling pathway for vasodilation.
References
- 1. pakbs.org [pakbs.org]
- 2. mdpi.com [mdpi.com]
- 3. Chemical Composition and Antioxidant Activity of Ammi visnaga L. Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. cloud.uobasrah.edu.iq [cloud.uobasrah.edu.iq]
- 6. assessment-of-conventional-solvent-extraction-vs-supercritical-fluid-extraction-of-khella-ammi-visnaga-l-furanochromones-and-their-cytotoxicity - Ask this paper | Bohrium [bohrium.com]
- 7. Ammi Visnaga L., a Potential Medicinal Plant: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jabps.journals.ekb.eg [jabps.journals.ekb.eg]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 12. "Standardisation of Ammi visnaga L. fruit - A homoeopathic drug" by P Rao, P Subramanian et al. [ijrh.org]
Improving the resolution of Khellinol peaks in chromatography
Welcome to the technical support center for Khellinol chromatography. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the chromatographic analysis of this compound and related compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most likely cause of poor resolution between this compound and other components in my sample?
Poor resolution in High-Performance Liquid Chromatography (HPLC) is often a result of several factors. The most common culprits include an unoptimized mobile phase, an inappropriate stationary phase (column), or suboptimal instrument parameters such as flow rate and temperature.[1][2][3] The chemical properties of your specific sample matrix can also play a significant role.
Q2: How can I systematically approach improving the resolution of my this compound peaks?
A systematic approach to improving resolution involves adjusting one parameter at a time to observe its effect.[3] A logical workflow is as follows:
-
Optimize the Mobile Phase: Adjust the organic solvent ratio, try a different organic modifier, or alter the pH.[1][4]
-
Evaluate the Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different chemistry (e.g., C18 to a phenyl column), a smaller particle size, or a longer column length.[1][5]
-
Adjust Instrument Parameters: Fine-tune the flow rate and column temperature.[2][6]
Below is a DOT script that visualizes this troubleshooting workflow.
Caption: A logical workflow for troubleshooting poor peak resolution.
Troubleshooting Guides
Issue 1: Co-eluting or Overlapping this compound Peaks
Symptoms:
-
Two or more peaks are not baseline separated.
-
Inaccurate quantification due to peak overlap.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inappropriate Mobile Phase Composition | 1. Adjust Solvent Strength: For reversed-phase HPLC, decrease the percentage of the organic component to increase retention and potentially improve separation.[1] 2. Change Organic Modifier: If using acetonitrile, try methanol or tetrahydrofuran, as this can alter selectivity.[1] 3. Modify pH: If this compound or co-eluting compounds are ionizable, adjusting the mobile phase pH can significantly change retention and selectivity.[1] |
| Suboptimal Stationary Phase | 1. Change Column Chemistry: If a C18 column is being used, switching to a different bonded phase like a phenyl or cyano column can provide different selectivity.[4] 2. Decrease Particle Size: Columns with smaller particles (e.g., sub-2 µm for UHPLC) provide higher efficiency and sharper peaks, leading to better resolution.[1][4] 3. Increase Column Length: A longer column increases the number of theoretical plates, which can improve resolution.[4] |
| Incorrect Flow Rate or Temperature | 1. Optimize Flow Rate: A lower flow rate generally increases resolution but also increases run time.[2] Find the optimal balance for your separation. 2. Adjust Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, potentially leading to sharper peaks and better resolution.[2][6] However, be mindful of the thermal stability of this compound. |
Issue 2: this compound Peak Tailing
Symptoms:
-
The peak is asymmetrical with a "tail" extending from the peak maximum.
-
This can lead to inaccurate integration and reduced resolution from subsequent peaks.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Secondary Interactions | 1. Adjust Mobile Phase pH: For basic compounds, a low pH mobile phase can reduce tailing. For acidic compounds, a higher pH may be beneficial. 2. Add a Competing Base/Acid: For basic compounds, adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can block active sites on the silica packing. |
| Column Overload | 1. Reduce Injection Volume: Injecting too much sample can lead to peak distortion. 2. Decrease Sample Concentration: Dilute the sample to ensure you are working within the linear range of the column and detector. |
| Column Contamination or Degradation | 1. Flush the Column: Use a strong solvent to wash the column and remove strongly retained compounds.[7] 2. Use a Guard Column: A guard column can protect the analytical column from contaminants in the sample matrix. 3. Replace the Column: If the column is old or has been used extensively, it may need to be replaced. |
Below is a DOT script illustrating the logical relationship between the causes and solutions for peak tailing.
References
Technical Support Center: Khellinol Experiments - Cell Culture Contamination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address cell culture contamination issues that may arise during experiments with Khellinol.
Frequently Asked Questions (FAQs)
Q1: My cells treated with this compound suddenly look cloudy and the media color changed overnight. What could be the cause?
A sudden cloudy appearance (turbidity) in your cell culture, often accompanied by a rapid change in the media's pH (e.g., turning yellow), is a classic sign of bacterial contamination.[1][2][3][4] Bacteria grow very quickly and their metabolic byproducts can cause a rapid drop in pH.[1]
Q2: I've noticed some fuzzy, thread-like structures in my this compound-treated cell culture flask. What are they?
The presence of filamentous or fuzzy structures, which may appear as thin, thread-like growths, is indicative of fungal (mold) contamination.[3][5] Initially, the media may remain clear but will become cloudy or show visible spore clusters as the contamination progresses.[5]
Q3: My cells are growing slower than usual after this compound treatment, but the media looks clear. Could this be a contamination issue?
Yes, this could be a sign of Mycoplasma contamination.[3][4] Mycoplasma are very small bacteria that lack a cell wall and are often difficult to detect visually as they do not typically cause the media to become turbid.[1][4][6] However, they can significantly impact cell health, leading to reduced proliferation rates, changes in gene expression, and altered cellular metabolism.[3][4][6]
Q4: How can I confirm if my cell culture is contaminated?
The primary method for initial identification is daily observation of your cultures using a light microscope.[2] This will help you spot bacteria, yeast, and fungi. For suspected Mycoplasma contamination, specific detection methods are necessary, such as PCR, ELISA, or DNA staining (e.g., Hoechst/DAPI).[2][7] Viral contamination is the most difficult to detect and may require advanced techniques like electron microscopy or PCR-based assays.[1][4][7]
Q5: Can my this compound stock solution be a source of contamination?
Yes. Any reagent added to a sterile cell culture, including your this compound stock solution, can be a potential source of contamination.[3] Phytochemicals, if not prepared and stored under sterile conditions, can introduce microorganisms into your culture. It is crucial to filter-sterilize your this compound stock solution using a 0.22 µm syringe filter before adding it to your culture medium.
Q6: What should I do if I discover a contaminated culture?
The best practice is to immediately discard the contaminated culture to prevent it from spreading to other cultures in the lab.[3][5] Isolate the contaminated flask(s) and decontaminate them along with any media or reagents that were used with that culture, typically with a 10% bleach solution or by autoclaving.[8] Thoroughly disinfect the biosafety cabinet, incubator, and any other equipment that may have come into contact with the contaminated culture.[1][5]
Q7: Is it possible to save a valuable or irreplaceable culture that has been contaminated?
While discarding is the recommended and safest option, there are methods to try and rescue irreplaceable cultures.[1] This usually involves washing the cells with a sterile phosphate-buffered saline (PBS) and treating them with high concentrations of antibiotics or antimycotics.[1][5] However, these agents can be toxic to the cells, and the success of decontamination is not guaranteed.[1] It is critical to isolate the culture being treated to prevent cross-contamination.[1]
Q8: How can I prevent cell culture contamination in my this compound experiments?
The most effective way to prevent contamination is to consistently practice strict aseptic technique.[1][9][10] This includes:
-
Working in a certified biosafety cabinet.[10]
-
Regularly disinfecting your work surfaces, equipment, and gloves with 70% ethanol.[8][11]
-
Using sterile reagents and media.[9]
-
Quarantining and testing new cell lines upon arrival.[5][12]
-
Aliquoting reagents into smaller, single-use volumes to avoid contaminating the main stock.[5]
Data Presentation: Common Biological Contaminants
| Contaminant Type | Key Visual Indicators | pH Change | Microscopic Appearance |
| Bacteria | Rapidly cloudy media (turbidity), sometimes a surface film.[1][4] | Sudden drop (media turns yellow).[1][4] | Tiny, motile rod-shaped or spherical particles between cells.[1][5] |
| Yeast | Media may appear clear initially, becoming turbid over time.[4][5] | Gradual increase (media turns pink/purple).[4] | Individual, round, or oval-shaped particles, often seen budding.[5] |
| Mold (Fungus) | Initial clarity followed by cloudiness; visible filamentous growths or fuzzy clumps.[5] | Variable, can increase or decrease. | Thin, multicellular filaments (hyphae), sometimes with dense spore clusters.[5] |
| Mycoplasma | Media typically remains clear; no visible signs of contamination.[3] | No significant change. | Not visible with a standard light microscope.[2] |
| Viruses | No visible signs in media.[4] | No change. | Not visible with a light microscope.[6] |
Experimental Protocols
Protocol 1: Aseptic Technique for Handling Cell Cultures
-
Preparation of the Work Area:
-
Before starting, ensure the biosafety cabinet (BSC) is running for at least 10-15 minutes.
-
Wipe down the entire inner surface of the BSC, including the sash, with 70% ethanol.[8][11]
-
Wipe all items to be placed in the BSC (media bottles, pipette boxes, flasks) with 70% ethanol before introducing them into the cabinet.[8][11]
-
-
Personal Hygiene:
-
Wear a clean lab coat and sterile gloves.
-
Sanitize your gloved hands with 70% ethanol.[8]
-
-
Handling Reagents and Cultures:
-
Avoid pouring directly from bottles. Use sterile, disposable pipettes for all liquid transfers.[9]
-
Do not leave bottles, flasks, or plates open to the environment. Open them only when necessary and for the shortest time possible.[11]
-
When a cap is removed, place it face down on the sterile surface of the BSC.[11]
-
Handle only one cell line at a time to prevent cross-contamination.[12]
-
-
After the Procedure:
-
Close all containers tightly.
-
Wipe down the BSC surface again with 70% ethanol.
-
Dispose of all waste in appropriate biohazard containers. Liquid waste should be decontaminated with 10% bleach.[8]
-
Protocol 2: Mycoplasma Detection using PCR
-
Sample Preparation:
-
Collect 1 mL of cell culture supernatant from a culture that is 70-80% confluent and has been cultured without antibiotics for at least 48 hours.
-
Centrifuge the supernatant at 200 x g for 5 minutes to pellet any cells.
-
Transfer the supernatant to a new microcentrifuge tube and centrifuge at 12,000 x g for 10 minutes to pellet the Mycoplasma.
-
Discard the supernatant and resuspend the pellet in 50 µL of a suitable buffer for DNA extraction.
-
-
DNA Extraction:
-
Extract the DNA from the pellet using a commercial DNA extraction kit, following the manufacturer's instructions.
-
-
PCR Amplification:
-
Set up a PCR reaction using a commercial Mycoplasma detection kit, which includes primers that target conserved regions of the Mycoplasma 16S rRNA gene.
-
Include a positive control (Mycoplasma DNA) and a negative control (sterile water) in your PCR run.
-
-
Analysis:
-
Run the PCR products on an agarose gel.
-
The presence of a band of the expected size in your sample lane indicates Mycoplasma contamination.
-
Visualizations
Caption: Troubleshooting workflow for suspected cell culture contamination.
Caption: Key pillars of aseptic technique for contamination prevention.
References
- 1. Cell Culture Contamination | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Cell Culture Contamination Troubleshooting [sigmaaldrich.com]
- 3. cellculturecompany.com [cellculturecompany.com]
- 4. What are the major types of biological cell culture contamination? | AAT Bioquest [aatbio.com]
- 5. yeasenbio.com [yeasenbio.com]
- 6. Types of Cell Culture Contamination and How To Prevent Them | Technology Networks [technologynetworks.com]
- 7. goldbio.com [goldbio.com]
- 8. Cell Culture Protocol 1: Proper Aseptic Technique and Sterile Handling of Cells [sigmaaldrich.com]
- 9. Aseptic Laboratory Techniques and Safety in Cell Culture | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Aseptic technique for cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rr-asia.woah.org [rr-asia.woah.org]
- 12. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
Technical Support Center: Khellinol Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Khellinol during storage.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the storage and handling of this compound.
| Issue | Possible Cause | Recommended Action |
| Change in physical appearance (e.g., color change, clumping) of solid this compound. | 1. Exposure to light. 2. Exposure to moisture. 3. Temperature fluctuations. | 1. Store this compound in an amber or opaque vial to protect it from light. 2. Ensure the container is tightly sealed and stored in a desiccator, especially in humid environments. 3. Store at the recommended temperature (-20°C for long-term, 0-4°C for short-term) and avoid frequent freeze-thaw cycles.[1] |
| Decreased potency or unexpected results in assays using a this compound stock solution. | 1. Degradation of this compound in solution. 2. Improper solvent selection. 3. Microbial contamination. | 1. Prepare fresh stock solutions regularly. For short-term storage, keep solutions at 2-8°C. For longer-term storage, aliquot and freeze at -20°C or -80°C. Avoid repeated freeze-thaw cycles. 2. This compound is soluble in DMSO.[1] Ensure the solvent is of high purity and dry. 3. Use sterile solvents and techniques when preparing solutions to prevent microbial growth, which can alter the pH and degrade the compound. |
| Appearance of unknown peaks in HPLC analysis of stored this compound samples. | 1. Hydrolysis of the γ-pyrone ring. 2. Oxidation of the furan ring or other susceptible moieties. | 1. This compound can undergo hydrolysis, especially under non-neutral pH conditions, to form derivatives like Khellinone.[2] Ensure that solutions are prepared in neutral, buffered solvents if they are to be stored. 2. Protect solutions from excessive exposure to air. Consider purging the vial headspace with an inert gas (e.g., argon or nitrogen) before sealing for long-term storage. |
| Inconsistent retention times in HPLC analysis. | 1. Column degradation. 2. Improper mobile phase preparation. 3. System leaks. | 1. The use of highly acidic or basic mobile phases can degrade the silica-based stationary phase of the HPLC column. Ensure the mobile phase pH is within the recommended range for the column. 2. Ensure the mobile phase is well-mixed and degassed. Small variations in solvent composition can lead to shifts in retention time. 3. Check for any leaks in the HPLC system, from the pump to the detector. |
| Baseline noise or drift in HPLC chromatogram. | 1. Contaminated mobile phase or detector cell. 2. Inadequate degassing of the mobile phase. | 1. Use high-purity solvents and filter them before use. Flush the system and clean the detector cell if contamination is suspected. 2. Ensure the mobile phase is properly degassed to prevent the formation of air bubbles in the system.[3] |
Frequently Asked Questions (FAQs)
1. What are the optimal storage conditions for solid this compound?
For short-term storage (days to weeks), solid this compound should be kept in a dry, dark place at 0-4°C. For long-term storage (months to years), it is recommended to store it at -20°C.[1] The container should be tightly sealed to prevent moisture absorption.
2. How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO.[1] It is advisable to prepare a high-concentration stock solution in anhydrous, high-purity DMSO. For daily use, this stock can be stored at 2-8°C for a limited time. For longer-term storage, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.
3. What are the main degradation pathways for this compound?
As a furanocoumarin with a γ-pyrone structure, this compound is susceptible to two primary degradation pathways:
-
Hydrolysis: The pyrone ring can be opened through hydrolysis, particularly in acidic or basic conditions. For the related compound Khellin, hydrolysis in a basic medium leads to the formation of Khellinone, while in an acidic medium, it can lead to ω-acetokhellinone.[2]
-
Oxidation: The furan ring and other parts of the molecule can be susceptible to oxidation, which can be accelerated by exposure to light, heat, and certain metal ions.
4. How can I monitor the stability of my this compound samples?
The stability of this compound can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating method is one that can separate the intact this compound from its degradation products, allowing for the accurate quantification of the parent compound and the detection of any impurities.
5. What is a forced degradation study and why is it important?
A forced degradation or stress study is an experiment where the drug substance is intentionally exposed to harsh conditions, such as high heat, humidity, light, and a range of pH values and oxidizing agents.[4][5] The purpose is to accelerate degradation to identify potential degradation products and degradation pathways.[4] This information is crucial for developing and validating a stability-indicating analytical method.
Quantitative Data Summary
The following table summarizes representative stability data for furanocoumarins under various stress conditions. Note that specific quantitative data for this compound is limited in the public domain; therefore, this data is illustrative of the compound class.
| Condition | Duration | Parameter | Compound Class | % Degradation (Approx.) | Primary Degradation Products |
| Acid Hydrolysis | 24 hours | 0.1 M HCl, 60°C | Furanocoumarins | 10-15% | Hydrolyzed pyrone ring derivatives (e.g., Khellinone-like structures)[2] |
| Base Hydrolysis | 8 hours | 0.1 M NaOH, RT | Furanocoumarins | 20-30% | Khellinone and related compounds[2] |
| Oxidative | 24 hours | 3% H₂O₂, RT | Furanocoumarins | 15-25% | Oxidized furan ring derivatives |
| Thermal | 48 hours | 80°C, solid state | Furanocoumarins | 5-10% | Various thermal decomposition products |
| Photolytic | 24 hours | UV light (254 nm) | Furanocoumarins | 30-50% | Photodimers, photoadducts, and oxidative products |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products of this compound under various stress conditions.
Methodology:
-
Preparation of this compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep the mixture at 60°C for 24 hours. Cool, neutralize with 1 M NaOH, and dilute with the mobile phase to a final concentration of approximately 100 µg/mL.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep the mixture at room temperature for 8 hours. Neutralize with 1 M HCl and dilute with the mobile phase to a final concentration of approximately 100 µg/mL.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep the mixture at room temperature for 24 hours. Dilute with the mobile phase to a final concentration of approximately 100 µg/mL.
-
Thermal Degradation: Place solid this compound in a hot air oven at 80°C for 48 hours. Dissolve the stressed solid in the mobile phase to obtain a concentration of approximately 100 µg/mL.
-
Photolytic Degradation: Expose a 1 mg/mL solution of this compound to UV light (254 nm) for 24 hours. Dilute with the mobile phase to a final concentration of approximately 100 µg/mL.
-
Analysis: Analyze all samples, along with an unstressed control sample, using a validated stability-indicating HPLC method (see Protocol 2). If further characterization is needed, subject the samples to LC-MS/MS analysis.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop and validate an HPLC method for the quantitative determination of this compound in the presence of its degradation products.
Methodology:
-
Chromatographic Conditions (starting point, may require optimization):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).
-
Start with 95% A and 5% B.
-
Linearly increase to 95% B over 30 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and equilibrate for 10 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 246 nm (or the λmax of this compound).
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
-
Method Validation (as per ICH guidelines):
-
Specificity: Analyze stressed samples to ensure that degradation product peaks are well-resolved from the this compound peak.
-
Linearity: Prepare a series of this compound standard solutions over a concentration range (e.g., 1-200 µg/mL) and generate a calibration curve.
-
Accuracy: Perform recovery studies by spiking a known amount of this compound into a placebo or a sample matrix.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Robustness: Intentionally vary chromatographic parameters (e.g., pH of the mobile phase, column temperature, flow rate) to assess the method's reliability.
-
Visualizations
Experimental Workflow for this compound Stability Testing
Caption: Workflow for conducting forced degradation studies and stability analysis of this compound.
Khellin/Khellinol and Calcium Channel Modulation
Khellin, a closely related compound to this compound, is known to modulate calcium ion channels, which is relevant to its biological activity.
Caption: this compound's inhibitory effect on calcium channels, leading to smooth muscle relaxation.[6]
References
Validation & Comparative
A Comparative Analysis of the Anticancer Activities of Khellinol and Visnagin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Khellinol and Visnagin, two furanochromone compounds naturally occurring in the plant Ammi visnaga, have garnered significant interest in the scientific community for their potential therapeutic properties, including their anticancer activities. This guide provides a comprehensive comparison of the anticancer effects of this compound and Visnagin, supported by experimental data, detailed methodologies, and visual representations of the key signaling pathways involved.
Comparative Anticancer Activity: A Tabular Summary
The cytotoxic effects of this compound and Visnagin have been evaluated against various human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of their potency.
| Compound | Cell Line | Cancer Type | IC50 (µg/mL) | Assay |
| This compound | Hep-G2 | Liver Carcinoma | 13.3 ± 0.78[1] | SRB |
| HCT 116 | Colon Carcinoma | 14.9 ± 0.97[1] | SRB | |
| HeLa | Cervical Carcinoma | 40.9 ± 1.28[1] | SRB | |
| MCF-7 | Breast Carcinoma | 13.3 ± 0.94[1] | SRB | |
| Visnagin | Hep-G2 | Liver Carcinoma | 10.9 ± 0.68[1] | SRB |
| HCT 116 | Colon Carcinoma | 12.3 ± 0.94[1] | SRB | |
| HeLa | Cervical Carcinoma | 35.5 ± 1.2[1] | SRB | |
| MCF-7 | Breast Carcinoma | 13.7 ± 0.942[1] | SRB | |
| HT 144 | Malignant Melanoma | >100 (approx. 80.93% inhibition at 100 µg/mL)[2] | MTT |
Note: Lower IC50 values indicate higher cytotoxic potency.
Mechanisms of Anticancer Action
Both this compound and Visnagin exert their anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death) and the modulation of key signaling pathways that regulate cell proliferation, survival, and differentiation.
Induction of Apoptosis and Oxidative Stress
Visnagin has been shown to induce apoptosis in cancer cells. This process is often linked to the generation of reactive oxygen species (ROS), leading to intracellular oxidative stress.[2]
Modulation of Signaling Pathways
Aryl Hydrocarbon Receptor (AHR) Signaling: Both this compound and Visnagin have been found to modulate the Aryl Hydrocarbon Receptor (AHR) signaling pathway.[1][3][4] They can activate this pathway, leading to the transcription of various target genes, including those involved in cell growth, differentiation, and apoptosis.[1][3]
PI3K/AKT/mTOR Signaling: Visnagin has been reported to inhibit the PI3K/AKT/mTOR signaling pathway. This pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its inhibition can lead to the suppression of tumor growth.
MAPK Signaling: Visnagin also modulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The MAPK pathway is involved in transmitting signals from the cell surface to the nucleus to control a wide range of cellular processes, including proliferation and differentiation.
While the effects of Visnagin on the PI3K/AKT/mTOR and MAPK pathways are documented, further research is needed to fully elucidate the specific impact of this compound on these particular signaling cascades in the context of cancer.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and Visnagin.
Caption: Aryl Hydrocarbon Receptor (AHR) Signaling Pathway modulated by this compound and Visnagin.
Caption: PI3K/AKT/mTOR Signaling Pathway inhibited by Visnagin.
Caption: MAPK Signaling Pathway modulated by Visnagin.
Experimental Protocols
This section provides an overview of the methodologies used in the cited experiments to evaluate the anticancer activity of this compound and Visnagin.
Cell Viability Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol Outline:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or Visnagin for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.
-
Calculate cell viability as a percentage of the untreated control.
-
2. SRB (Sulphorhodamine B) Assay
-
Principle: This assay is based on the ability of the SRB dye to bind to protein components of cells that have been fixed with trichloroacetic acid (TCA). The amount of bound dye is proportional to the total protein mass, which is indicative of the cell number.
-
Protocol Outline:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat cells with different concentrations of the test compounds for the desired duration.
-
Fix the cells by adding cold TCA and incubate for 1 hour at 4°C.
-
Wash the plates with water to remove TCA and unbound cells.
-
Stain the fixed cells with SRB solution for 30 minutes at room temperature.
-
Wash away the unbound SRB dye with 1% acetic acid.
-
Solubilize the protein-bound dye with a 10 mM Tris base solution.
-
Measure the absorbance at approximately 510-565 nm using a microplate reader.
-
Determine the percentage of cell survival relative to the control.
-
Apoptosis Assay
Annexin V-FITC/Propidium Iodide (PI) Staining
-
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (like FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
-
Protocol Outline:
-
Culture and treat cells with this compound or Visnagin.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
-
Conclusion
Both this compound and Visnagin demonstrate notable anticancer activity against a range of cancer cell lines. The available data suggests that Visnagin may have a slightly higher potency against certain cancer cell types, such as liver and colon carcinoma. The mechanisms of action for both compounds involve the modulation of the AHR signaling pathway. Visnagin's anticancer effects are further attributed to its ability to induce apoptosis via oxidative stress and to inhibit the pro-survival PI3K/AKT/mTOR and MAPK signaling pathways. While the direct impact of this compound on the PI3K/AKT/mTOR and MAPK pathways requires more in-depth investigation, the existing evidence positions both of these natural compounds as promising candidates for further preclinical and clinical development in oncology. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their exploration of this compound and Visnagin as potential anticancer agents.
References
- 1. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural products targeting the MAPK-signaling pathway in cancer: overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Khellin and Visnagin Differentially Modulate AHR Signaling and Downstream CYP1A Activity in Human Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting PI3 kinase/AKT/mTOR signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Khellinol Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated analytical methods for the quantification of furanocoumarins, with a specific focus on methodologies applicable to Khellinol. Due to the limited availability of specific validated methods for this compound at the time of this publication, this guide leverages validated methods for the structurally similar and co-occurring compound, Khellin. The presented data and protocols for Khellin serve as a robust starting point for the development and validation of an analytical method for this compound.
High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC)
High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are powerful and widely used techniques for the separation and quantification of phytochemicals.[1] Several validated HPLC and HPTLC methods have been developed for the quantification of Khellin, which can be adapted for this compound.[2][3]
Comparative Performance Data
The following tables summarize the performance characteristics of validated HPLC and HPTLC methods for the quantification of Khellin. These parameters are crucial for assessing the suitability of a method for a specific application.
Table 1: HPLC Method Validation Parameters for Khellin Quantification
| Parameter | Method 1 | Method 2 |
| Mobile Phase | Acetonitrile:10 mM NaH₂PO₄ (pH 3.0) (35:65 v/v)[3] | Methanol:Water (75:25 v/v)[2] |
| Stationary Phase | C18 (5 µm)[3] | C18[2] |
| Detection Wavelength | 245 nm[3] | Not Specified |
| Linearity Range | 0.5–20 µg/mL[3] | 10–80 µg/mL[2] |
| Correlation Coefficient (r²) | > 0.999[3] | 0.999 ± 0.001[2] |
| Limit of Detection (LOD) | Not Specified | 3.1 µg/mL[2] |
| Limit of Quantification (LOQ) | Not Specified | 9.4 µg/mL[2] |
| Accuracy (% Recovery) | Not Specified | 100.53%[2] |
| Precision (%RSD) | Not Specified | 0.63–1.97%[2] |
Table 2: HPTLC Method Validation Parameters for Khellin Quantification
| Parameter | Method 1 |
| Mobile Phase | Methylene chloride:Methanol (95:5 v/v)[3] |
| Stationary Phase | Silica gel 60 F254[3] |
| Detection Wavelength | 245 nm (densitometric)[3] |
| Linearity Range | 0.8–20 µ g/band [3] |
| Correlation Coefficient (r²) | > 0.999[3] |
| Limit of Detection (LOD) | Not Specified |
| Limit of Quantification (LOQ) | Not Specified |
| Accuracy (% Recovery) | Not Specified |
| Precision (%RSD) | Not Specified |
Experimental Protocols
Detailed methodologies are essential for replicating and adapting analytical methods. The following sections outline the key experimental protocols for the HPLC and HPTLC methods described above.
HPLC Method Protocol (Method 2)
-
Standard Solution Preparation: Prepare a stock solution of Khellin in methanol. Further dilute with the mobile phase to create a series of standard solutions within the linearity range (10–80 µg/mL).[2]
-
Sample Preparation: Extract the analyte from the sample matrix using a suitable solvent (e.g., methanol). Filter the extract through a 0.45 µm filter before injection.
-
Chromatographic Conditions:
-
Validation: Perform method validation according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, LOD, and LOQ.[2]
HPTLC Method Protocol (Method 1)
-
Standard Solution Preparation: Prepare a stock solution of Khellin in methanol. Apply different volumes of the stock solution to the HPTLC plate to achieve the desired concentration range (e.g., 0.8–20 µ g/band ).[3]
-
Sample Preparation: Extract the analyte from the sample matrix and apply the filtered extract to the HPTLC plate.
-
Chromatographic Development: Develop the HPTLC plate in a twin-trough chamber saturated with the mobile phase (Methylene chloride:Methanol, 95:5 v/v).[3]
-
Densitometric Analysis: After development, dry the plate and scan it using a densitometer at 245 nm.[3]
-
Quantification: Correlate the peak area of the sample with the calibration curve generated from the standard solutions.
Visualizing the Workflow
Diagrams can effectively illustrate the logical flow of the analytical and validation processes.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of high-performance liquid chromatography and high-performance thin-layer chromatography methods for the quantification of khellin in Ammi visnaga seed - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validated HPLC and HPTLC methods for simultaneous determination of colchicine and khellin in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Khellinol's Biological Might: A Comparative Analysis Across Diverse Cell Lines
For researchers, scientists, and drug development professionals, understanding the nuanced biological activity of a compound across various cell lines is paramount. This guide provides a comprehensive cross-validation of the biological activity of Khellinol, a natural furanochromone derivative, in different cancer cell lines. By presenting quantitative data, detailed experimental protocols, and elucidating its mechanism of action through signaling pathways, this document serves as a vital resource for evaluating this compound's therapeutic potential.
This compound, a derivative of the well-studied compound Khellin, has demonstrated significant anti-cancer properties. Its efficacy, however, varies across different cancer types, underscoring the importance of cross-validating its activity in a panel of cell lines. This guide synthesizes available data to offer a comparative perspective on this compound's performance.
Comparative Biological Activity of Khellin and its Derivatives
To contextualize the activity of this compound, it is essential to examine the broader family of Khellin and its analogues. The following table summarizes the half-maximal inhibitory concentration (IC50) values of Khellin and its derivatives, including this compound, in various cancer cell lines. These values, representing the concentration of a drug that is required for 50% inhibition in vitro, are a key metric of cytotoxic potency.
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Khellin | MCF-7 | Breast Cancer | >100 | [1][2] |
| Khellin | HeLa | Cervical Cancer | >100 | [1][2] |
| Khellin | HepG2 | Liver Cancer | 17.53 ± 1.03 | [3] |
| Khellin analogue (Compound 3) | MCF-7 | Breast Cancer | 0.05 | [4] |
| Khellin analogue (Compound 4) | MCF-7 | Breast Cancer | 0.04 | [4] |
| Khellin analogue (Compound 5) | MCF-7 | Breast Cancer | 0.12 | [4] |
| Khellin analogue (Compound 3) | HeLa | Cervical Cancer | 0.06 | [4] |
| Khellin analogue (Compound 4) | HeLa | Cervical Cancer | 0.05 | [4] |
| Khellin analogue (Compound 5) | HeLa | Cervical Cancer | 0.15 | [4] |
| Khellinoflavanone (4l) | HEK293 (CYP1A1-overexpressing) | - | 0.14 |
Note: Data for "this compound" specifically is limited in publicly available literature; the table primarily reflects the activity of Khellin and its other synthetic derivatives. The significant potency of Khellin analogues highlights the therapeutic potential of this chemical scaffold.
Mechanism of Action: Targeting the EGFR Signaling Pathway
Khellin and its analogues have been shown to exert their anti-cancer effects, at least in part, by inhibiting the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[4] EGFR is a receptor tyrosine kinase that, upon activation by its ligands (like EGF), triggers a cascade of downstream signaling events that regulate cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.
The diagram below illustrates the EGFR signaling cascade and the putative point of inhibition by this compound and its analogues.
Experimental Protocols
The determination of the biological activity of this compound and its derivatives relies on robust and reproducible experimental protocols. The most common assays used to evaluate cytotoxicity are the MTT and Sulforhodamine B (SRB) assays.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Workflow for MTT Assay:
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: The following day, treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Formazan Formation: Incubate the plates for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Cell Proliferation Assessment: Sulforhodamine B (SRB) Assay
The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye is proportional to the total protein mass, which is related to the cell number.
Workflow for SRB Assay:
Detailed Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Cell Fixation: After incubation, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates five times with 1% (v/v) acetic acid and allow them to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Conclusion and Future Directions
The available data strongly suggest that Khellin and its derivatives, including this compound, are a promising class of compounds with potent anti-cancer activity against a range of cancer cell lines. Their mechanism of action appears to be linked to the inhibition of the EGFR signaling pathway, a well-established target in cancer therapy.
Further research is warranted to:
-
Conduct a comprehensive screening of this compound across a wider panel of cancer cell lines to establish a more complete activity profile.
-
Elucidate the detailed molecular interactions between this compound and EGFR, as well as its effects on downstream signaling components.
-
Investigate the in vivo efficacy and safety of this compound in preclinical animal models.
This guide provides a foundational understanding of this compound's biological activity, offering a valuable starting point for researchers dedicated to the discovery and development of novel anti-cancer therapeutics.
References
A Comparative Guide to Khellinol Extraction Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various methods for the extraction of Khellinol, a naturally occurring furanochromone found in the medicinal plant Ammi visnaga. The selection of an appropriate extraction technique is paramount to maximizing yield and purity, which in turn impacts the efficacy and economic viability of downstream applications in research and drug development. This document outlines the experimental protocols for several common extraction methods and presents a comparative analysis of their performance based on available experimental data.
Comparative Analysis of Extraction Methods
The efficiency of this compound extraction is significantly influenced by the chosen method and solvent system. Below is a summary of quantitative data comparing conventional and modern extraction techniques. It is important to note that while direct comparative studies on this compound are limited, the data presented here is based on studies of the co-occurring and structurally related furanochromones, khellin and visnagin, from Ammi visnaga. The yields of this compound are expected to follow similar trends.
| Extraction Method | Solvent | Total Extract Yield (%) | Total Furanochromone Content (%) | Estimated this compound Yield (%) | Purity of this compound |
| Conventional Solvent Extraction (Maceration) | Boiling Water | 10-16 | 5.95 | Low | Low |
| 30% Ethanol | 15.44 | 6.59 | Moderate | Moderate | |
| 95% Ethanol | 12-14 | 8.23 | High | Moderate | |
| Acetone | 8-10 | 7.5 | Moderate | Moderate | |
| Supercritical Fluid Extraction (SCFE) | CO₂ with 5% Methanol | 4.50 | 30.1 | Very High | High |
| Ultrasound-Assisted Extraction (UAE) | 76% Ethanol | ~20 | High (Total Phenols) | High | Moderate to High |
| Microwave-Assisted Extraction (MAE) | Ethanol | Variable | High | High | Moderate to High |
Note: The estimated this compound yield and purity are inferred from the total furanochromone content and the selectivity of the extraction method. Absolute values can vary based on the specific experimental conditions and the quality of the plant material.
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below. These protocols are based on published research and represent standard laboratory practices.
Conventional Solvent Extraction (Maceration)
This method involves the soaking of plant material in a solvent to dissolve the target compounds.
Protocol:
-
Preparation of Plant Material: Grind the dried fruits of Ammi visnaga to a coarse powder.
-
Maceration: Suspend the powdered plant material in the chosen solvent (e.g., 95% ethanol) in a sealed container. A solid-to-solvent ratio of 1:10 (w/v) is commonly used.
-
Extraction: Agitate the mixture periodically for a period of 24 to 72 hours at room temperature.
-
Filtration: Separate the extract from the solid plant residue by filtration.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude extract.
-
Purification (Optional): The crude extract can be further purified using chromatographic techniques to isolate this compound.
Supercritical Fluid Extraction (SCFE)
SCFE utilizes a supercritical fluid, typically carbon dioxide, as the extraction solvent. This method is known for its high selectivity and the ability to obtain solvent-free extracts.
Protocol:
-
Preparation of Plant Material: Mill the dried Ammi visnaga fruits to a particle size of approximately 1 mm.
-
Loading the Extractor: Pack the ground plant material into the extraction vessel.
-
Extraction Parameters:
-
Pressure: 200-300 bar
-
Temperature: 40-50 °C
-
CO₂ Flow Rate: 20-30 g/min
-
Co-solvent: Add 5% (v/v) methanol to the CO₂ flow to enhance the extraction of polar compounds like this compound.
-
-
Extraction Time: Perform the extraction for 2-4 hours.
-
Collection: Depressurize the fluid in a separator to precipitate the extracted compounds. The CO₂ can be recycled.
-
Analysis: The resulting extract is typically a concentrated mixture of furanochromones.
Ultrasound-Assisted Extraction (UAE)
UAE employs ultrasonic waves to disrupt the plant cell walls, facilitating the release of intracellular contents into the solvent.
Protocol:
-
Preparation of Plant Material: Use powdered dried fruits of Ammi visnaga.
-
Solvent and Ratio: Suspend the plant material in a suitable solvent, such as 76% ethanol, at a solid-to-solvent ratio of 1:13 (g/mL).
-
Ultrasonication: Immerse the vessel containing the mixture in an ultrasonic bath or use an ultrasonic probe.
-
Frequency: 20-40 kHz
-
Power: 100-200 W
-
Temperature: 40-50 °C
-
-
Extraction Time: Sonicate the mixture for 30-40 minutes.
-
Post-Extraction: After sonication, filter the extract and concentrate it as described for conventional solvent extraction.
Microwave-Assisted Extraction (MAE)
MAE utilizes microwave energy to heat the solvent and plant material, leading to a rapid extraction process.
Protocol:
-
Preparation of Plant Material: Use powdered dried fruits of Ammi visnaga.
-
Solvent and Ratio: Mix the plant material with a microwave-transparent solvent like ethanol in a suitable vessel. A solid-to-solvent ratio of 1:20 (g/mL) is a common starting point.
-
Microwave Irradiation: Place the vessel in a microwave extractor.
-
Microwave Power: 300-500 W
-
Temperature: 60-80 °C (controlled to prevent degradation)
-
-
Extraction Time: Irradiate for a short duration, typically 5-15 minutes.
-
Cooling and Filtration: Allow the mixture to cool before filtering to separate the extract.
-
Concentration: Remove the solvent to obtain the crude extract.
Visualizing the Extraction Workflows and this compound's Potential Signaling Pathway
To provide a clearer understanding of the experimental processes and the potential biological context of this compound, the following diagrams have been generated using Graphviz.
Caption: Comparative workflows of different this compound extraction methods.
Caption: Postulated signaling pathways modulated by this compound.
Conclusion
The selection of an optimal extraction method for this compound from Ammi visnaga is a critical step in its scientific and commercial utilization. While conventional solvent extraction methods are simple and scalable, they often result in lower yields and purity compared to modern techniques. Supercritical Fluid Extraction (SCFE) stands out for its ability to produce a highly concentrated and pure extract, making it an excellent choice for pharmaceutical applications, despite the lower total extract yield. Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer significant advantages in terms of reduced extraction time and solvent consumption, positioning them as efficient and "green" alternatives.
The choice of method will ultimately depend on the specific requirements of the research or application, including desired yield and purity, available equipment, and environmental considerations. The provided protocols and comparative data serve as a valuable resource for researchers to make an informed decision on the most suitable extraction strategy for this compound. Further research focusing specifically on the optimization of this compound extraction and the elucidation of its pharmacological mechanisms is warranted.
Khellinol vs. Synthetic Analogues: A Comparative Efficacy Study in Vasorelaxation
For Immediate Release
This comparison guide provides a detailed analysis of the vasorelaxant efficacy of the naturally occurring compound Khellinol and its synthetic analogues. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound and its derivatives, particularly in the context of cardiovascular and smooth muscle-related disorders.
This compound, a furanochromone derived from the plant Ammi visnaga, has long been recognized for its spasmolytic and vasodilatory properties.[1] Recent research has focused on the synthesis of this compound analogues with the aim of enhancing its therapeutic profile, including potency and selectivity. This guide summarizes the available quantitative data, details the experimental methodologies used for efficacy assessment, and provides visual representations of the relevant biological pathways and experimental workflows.
Comparative Efficacy of this compound and Synthetic Analogues
A study by Correa et al. (2002) provides a direct comparison of the vasorelaxant activity of Khellin (a closely related precursor to this compound) and its synthetic furocoumarin analogues. The study evaluated the ability of these compounds to relax rat aorta rings pre-contracted with noradrenaline. The results, summarized in the table below, indicate that several synthetic analogues exhibit greater potency than the natural compound.
| Compound | Structure | Maximum Relaxation (%) | pD2 (-log EC50 M) |
| Khellin | Natural Furochromone | 100 | 4.53 ± 0.08 |
| Analogue 4 | Synthetic Furocoumarin | 100 | 5.02 ± 0.09 |
| Analogue 5 | Synthetic Furocoumarin | 100 | 4.85 ± 0.07 |
| Analogue 6 | Synthetic Furocoumarin | 100 | 5.21 ± 0.11* |
*p<0.05 with respect to Khellin. Data extracted from Correa et al., 2002.[2][3]
The synthetic furocoumarins (Analogues 4, 5, and 6) demonstrated a significantly higher potency in relaxing vascular smooth muscle compared to Khellin.[2][3] This suggests that chemical modification of the Khellin scaffold can lead to the development of more effective vasodilator drugs.[2]
Experimental Protocols
The following is a detailed methodology for the vasorelaxant activity assay as described in the cited literature.[2][3][4][5][6][7]
Isolated Rat Aortic Ring Preparation and Vasorelaxation Assay
1. Tissue Preparation:
- Male Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.75, CaCl2 2.54, KH2PO4 1.19, MgSO4 1.2, NaHCO3 25, and glucose 11).
- The aorta is cleaned of adherent connective and adipose tissues, and cut into rings of 3-4 mm in length.
- For endothelium-denuded experiments, the endothelium is removed by gently rubbing the intimal surface of the rings.
2. Isometric Tension Recording:
- Aortic rings are mounted in organ baths containing Krebs-Henseleit solution at 37°C, continuously bubbled with a 95% O2 - 5% CO2 mixture.
- The rings are connected to isometric force transducers to record changes in tension.
- An optimal resting tension of 1-2 g is applied to the rings, and they are allowed to equilibrate for at least 60-90 minutes, with the bathing solution being changed every 15-20 minutes.
3. Experimental Procedure:
- After equilibration, the viability of the rings is assessed by contracting them with a high potassium solution (e.g., 60 mM KCl) or a specific agonist like phenylephrine or noradrenaline (e.g., 1 µM).
- Once a stable contraction is achieved, the test compounds (this compound, Khellin, or synthetic analogues) are cumulatively added to the organ bath in increasing concentrations.
- The relaxant response is measured as the percentage decrease in the pre-contracted tone.
- A control experiment is performed by adding the vehicle (e.g., DMSO) in the same cumulative volume.
4. Data Analysis:
- Concentration-response curves are plotted, and the pD2 (-log EC50) values, representing the molar concentration of the compound that produces 50% of the maximum response, are calculated to compare the potency of the compounds.
- The maximum relaxation (Emax) is also determined.
- Statistical significance is typically determined using appropriate tests like Student's t-test or ANOVA, with a p-value of <0.05 considered significant.
Signaling Pathways and Experimental Workflow
The vasorelaxant effect of this compound and its analogues is primarily attributed to their ability to block calcium channels in smooth muscle cells.[8] The influx of extracellular calcium is a critical step in the initiation of smooth muscle contraction. By inhibiting this influx, these compounds prevent the activation of calmodulin and myosin light-chain kinase (MLCK), leading to muscle relaxation.
Diagrams of Signaling Pathways and Workflows
References
- 1. Khellin | C14H12O5 | CID 3828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and vasorelaxant activity of new coumarin and furocoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.st [2024.sci-hub.st]
- 4. Characterization of the vasorelaxant mechanisms of the endocannabinoid anandamide in rat aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vasorelaxant Activities and its Underlying Mechanisms of Magnolia Volatile Oil on Rat Thoracic Aorta Based on Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Vasorelaxant Activities and its Underlying Mechanisms of Magnolia Volatile Oil on Rat Thoracic Aorta Based on Network Pharmacology [frontiersin.org]
- 7. tandfonline.com [tandfonline.com]
- 8. The involvement of a Ca2+ channel blocking mode of action in the pharmacology of Ammi visnaga fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the antioxidant potential of Khellinol against a known standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for objectively evaluating the antioxidant potential of Khellinol against a well-established standard. Due to a lack of publicly available quantitative data from standardized antioxidant assays on isolated this compound, this document outlines the necessary experimental protocols and data presentation structures to enable a comprehensive comparative analysis. By following these methodologies, researchers can generate the data required to rigorously assess this compound's antioxidant efficacy.
As a standard for comparison, Trolox , a water-soluble analog of vitamin E, is recommended due to its frequent use and well-characterized performance in various antioxidant assays. Other suitable standards include Quercetin, Ascorbic Acid, and Butylated Hydroxytoluene (BHT).
Comparative Antioxidant Activity Data
To validate the antioxidant potential of this compound, its performance in standardized in vitro antioxidant assays should be compared against a known standard like Trolox. The following tables provide a template for presenting the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the substance required to inhibit 50% of the free radicals. Lower IC50 values indicate greater antioxidant activity.
Table 1: DPPH Radical Scavenging Activity
| Compound | IC50 (µg/mL) |
| This compound | Data to be determined |
| Trolox | Insert experimental value |
| Quercetin | Insert experimental value |
| Ascorbic Acid | Insert experimental value |
Table 2: ABTS Radical Scavenging Activity
| Compound | IC50 (µg/mL) |
| This compound | Data to be determined |
| Trolox | Insert experimental value |
| Quercetin | Insert experimental value |
| Ascorbic Acid | Insert experimental value |
Table 3: Ferric Reducing Antioxidant Power (FRAP)
| Compound | FRAP Value (µM Fe(II)/µg) |
| This compound | Data to be determined |
| Trolox | Insert experimental value |
| Quercetin | Insert experimental value |
| Ascorbic Acid | Insert experimental value |
Experimental Protocols
Detailed methodologies for the most common in vitro antioxidant assays are provided below. It is crucial to perform these experiments with appropriate controls and replicates to ensure data accuracy and reproducibility.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.
Methodology:
-
Prepare a stock solution of DPPH in methanol (typically 0.1 mM).
-
Prepare various concentrations of this compound and the chosen standard antioxidant (e.g., Trolox) in methanol.
-
In a 96-well plate, add a specific volume of the DPPH solution to each well.
-
Add an equal volume of the this compound or standard solutions to the respective wells.
-
Include a control well containing only the DPPH solution and methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Plot the percentage of inhibition against the concentration of the samples to determine the IC50 value.
DPPH Assay Workflow
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
Methodology:
-
Prepare the ABTS radical cation by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of this compound and the standard antioxidant.
-
Add a specific volume of the diluted ABTS•+ solution to each well of a 96-well plate.
-
Add a small volume of the this compound or standard solutions to the respective wells.
-
Incubate the plate at room temperature for a defined time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the DPPH assay.
ABTS Assay Workflow
FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Methodology:
-
Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM solution of FeCl₃·6H₂O in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C before use.
-
Prepare various concentrations of this compound and the standard antioxidant.
-
Add a specific volume of the FRAP reagent to each well of a 96-well plate.
-
Add a small volume of the this compound or standard solutions to the respective wells.
-
Incubate the plate at 37°C for a defined time (e.g., 30 minutes).
-
Measure the absorbance at 593 nm.
-
Create a standard curve using known concentrations of FeSO₄·7H₂O.
-
Express the results as µM Fe(II) equivalents per microgram of the sample.
FRAP Assay Workflow
Signaling Pathways and Antioxidant Mechanisms
Antioxidants exert their effects through various mechanisms, primarily by neutralizing reactive oxygen species (ROS). These ROS can damage cellular components like DNA, proteins, and lipids, leading to oxidative stress and various pathologies. This compound, as a potential antioxidant, is hypothesized to interfere with these damaging pathways.
Comparative Analysis of Furanochrome Content in Ammi visnaga Ecotypes: A Guide for Researchers
For immediate release
This guide offers a comparative analysis of the furanochrome content, specifically focusing on khellin and visnagin, in Ammi visnaga. While the primary interest lies in Khellinol, a comprehensive literature review reveals a notable absence of quantitative data for this specific compound across different ecotypes. However, extensive research is available on the major, structurally related compounds, khellin and visnagin. This guide summarizes the available quantitative data for these compounds, provides detailed experimental protocols for their analysis, and outlines their biosynthetic relationship, offering valuable insights for researchers, scientists, and drug development professionals.
The variation in the chemical composition of Ammi visnaga is influenced by factors such as the geographical origin (ecotype), the specific plant part utilized, and the developmental stage at the time of harvest.[1][2] Understanding these variations is crucial for the standardization of raw materials and the development of phytopharmaceuticals.
Quantitative Analysis of Khellin and Visnagin
While direct comparative data for this compound across different ecotypes is not available in the reviewed scientific literature, a study on an Ammi visnaga ecotype from Turkey provides a clear illustration of how the content of the major furanochromones, khellin and visnagin, varies between different plant organs. This data serves as a valuable proxy for understanding the potential variability of minor constituents like this compound.
| Plant Organ | Khellin Content (mg/g dry weight) | Visnagin Content (mg/g dry weight) |
| Flower | 12.3 | 5.8 |
| Seed | 10.5 | 4.5 |
| Leaf | 7.2 | 3.1 |
| Stem | 1.5 | 0.8 |
| Root | 0.5 | 0.2 |
Data sourced from a study on a Turkish ecotype of Ammi visnaga.[3]
Experimental Protocols
The following protocols outline the standard methods for the extraction and quantification of furanochromones like khellin, visnagin, and by extension, this compound from Ammi visnaga plant material.
Sample Preparation and Extraction
-
Plant Material: Dried and powdered plant material (e.g., fruits, seeds, leaves) is used for extraction.
-
Extraction Solvent: Methanol is a commonly used solvent for extracting furanochromones.[4]
-
Extraction Procedure:
-
A known weight of the powdered plant material is macerated with methanol.
-
The mixture is then subjected to sonication or reflux to ensure complete extraction.
-
The resulting extract is filtered to remove solid plant debris.
-
The filtrate is concentrated under reduced pressure to yield the crude extract.
-
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used and reliable technique for the separation and quantification of khellin and visnagin.[5][6]
-
Chromatographic System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is used.
-
Column: A C18 reversed-phase column is typically employed for the separation.
-
Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of water, methanol, and acetonitrile is commonly used.[4]
-
Detection: The detection wavelength is typically set at 245 nm, where khellin and visnagin show significant absorbance.[4]
-
Quantification: Quantification is achieved by comparing the peak areas of the analytes in the sample extract to those of a known concentration of a reference standard (e.g., pure khellin, visnagin). An internal standard may also be used for improved accuracy.[4]
Visualizing the Workflow and Biosynthesis
To aid in the understanding of the experimental process and the biochemical origins of these valuable compounds, the following diagrams are provided.
Caption: Experimental workflow for the extraction and analysis of furanochromones.
Caption: Simplified biosynthetic pathway of major furanochromones in Ammi visnaga.
References
- 1. researchgate.net [researchgate.net]
- 2. Khellin and Visnagin, Furanochromones from Ammi visnaga (L.) Lam., as Potential Bioherbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. The biosynthesis of radioactive khellin and visnagin from C14-acetate by Ammi visnaga plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High performance liquid chromatography analysis of the furanochromones khellin and visnagin in various organs of Ammi visnaga (L.) Lam. at different developmental stages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ammi Visnaga L., a Potential Medicinal Plant: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Khellinol in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. Khellinol, a substance requiring careful management, must be disposed of following specific procedures to mitigate potential hazards. This guide provides essential, step-by-step information for the safe disposal of this compound waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. According to safety data sheets, this compound is classified as acutely toxic if swallowed.[1][2][3] Therefore, personal protective equipment (PPE) is mandatory. This includes protective gloves, clothing, and eye or face protection.[3][4] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[2][3]
Key Safety Data Summary:
| Hazard Classification | Precautionary Statement |
| Acute toxicity (oral) | Do not eat, drink or smoke when using this product. IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth.[2][3] |
| Skin Corrosion/Irritation | Wash skin thoroughly after handling. Wear protective gloves.[3] |
| Serious Eye Damage/Irritation | Wear eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes.[3][4] |
| Respiratory Irritation | Avoid breathing dust. Use only outdoors or in a well-ventilated area.[3][4] |
Step-by-Step Disposal Protocol for this compound Waste
The disposal of this compound and its contaminated materials must be managed as hazardous waste.[2][4] Adherence to institutional and local regulations for hazardous waste disposal is essential.
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams.
-
Collect solid this compound waste, including contaminated lab supplies (e.g., gloves, weighing papers), in a designated, properly labeled hazardous waste container.
-
For liquid waste containing this compound, use a separate, compatible, and clearly labeled hazardous waste container.
-
-
Container Management:
-
Decontamination of Empty Containers:
-
Thoroughly empty any original containers of this compound.
-
The first rinse of the "empty" container must be collected and disposed of as hazardous waste.[6][7]
-
After the initial rinse is collected, subsequent rinses with a suitable solvent (e.g., as recommended by your institution's safety office) can be performed.
-
Deface or remove the original label from the completely rinsed and dried container before disposing of it as non-hazardous waste.[6]
-
-
Storage of Hazardous Waste:
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[8][9]
-
Do not dispose of this compound down the drain or in the regular trash.[6] The disposal of contents and containers must be done at an approved waste disposal plant.[2][3]
-
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. carlroth.com [carlroth.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. csinfosafe.com [csinfosafe.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Waste Disposal in Laboratory - Environmental Marketing Services [emsllcusa.com]
- 9. nyu.edu [nyu.edu]
Essential Safety and Logistical Information for Handling Khellinol
This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of Khellinol. Adherence to these protocols is critical to ensure personnel safety and minimize environmental impact.
Physical and Chemical Properties of this compound
A summary of the known physical and chemical properties of this compound is provided in the table below. This information is crucial for understanding its behavior under various laboratory conditions.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀O₅ | PubChem[1] |
| Molecular Weight | 246.22 g/mol | PubChem[1] |
| Appearance | Solid powder | MedKoo Biosciences |
| Solubility | Soluble in DMSO | MedKoo Biosciences |
| Storage Temperature | Short term (days to weeks): 0 - 4 °C. Long term (months to years): -20 °C | MedKoo Biosciences |
Hazard Identification and Classification
As a specific Safety Data Sheet (SDS) for this compound is not widely available, the hazard classification for the structurally similar compound Khellin is provided as a reference.[2][3][4][5] Users should handle this compound with the assumption that it possesses similar toxicological properties.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 3) | Danger | H301: Toxic if swallowed.[4] | |
| Skin Corrosion/Irritation (Category 2) | Warning | H315: Causes skin irritation.[3][5] | |
| Serious Eye Damage/Eye Irritation (Category 2A) | Warning | H319: Causes serious eye irritation.[3] | |
| Acute aquatic toxicity (Category 1) | Warning | H400: Very toxic to aquatic life.[2] | |
| Chronic aquatic toxicity (Category 1) | Warning | H410: Very toxic to aquatic life with long lasting effects.[2] |
Operational Plan: Safe Handling of this compound
A systematic approach to handling this compound is essential to minimize exposure risk. The following step-by-step procedures should be followed.
Engineering Controls and Personal Protective Equipment (PPE)
-
Ventilation: All work with this compound powder must be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.
-
Personal Protective Equipment (PPE): The following PPE is mandatory when handling this compound:
-
Gloves: Nitrile gloves are required. For prolonged handling or when there is a risk of splash, double gloving is recommended.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing.
-
Lab Coat: A fully buttoned lab coat must be worn.
-
Respiratory Protection: If working outside of a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate particulate filter is required.
-
Weighing and Solution Preparation
-
Preparation: Before starting, ensure the chemical fume hood is clean and uncluttered. Gather all necessary equipment, including spatulas, weigh boats, and solvent.
-
Taring the Balance: Place a clean, empty container on the analytical balance and tare it.
-
Transferring the Powder: In the chemical fume hood, carefully transfer the desired amount of this compound powder to the tared container. Use a spatula to minimize dust generation.
-
Closing the Container: Securely close the container with the weighed this compound.
-
Dissolving the Powder: Add the desired solvent to the container with this compound inside the fume hood. Ensure the container is properly sealed before mixing.
Experimental Use
-
All manipulations of this compound, including in its dissolved state, should be performed within a chemical fume hood.
-
Avoid direct contact with the skin and eyes.
-
Keep containers of this compound closed when not in use.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
-
Solid Waste: All solid waste contaminated with this compound, including used weigh boats, gloves, and paper towels, must be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: All liquid waste containing this compound must be collected in a separate, labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS department.
-
Sharps: Any sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
Labeling and Storage
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound."
-
Waste containers should be kept closed except when adding waste.
-
Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.
Waste Pickup
-
Follow your institution's procedures for hazardous waste pickup. This typically involves submitting a request to the EHS department.
Emergency Procedures
Emergency Spill Response Workflow
The following diagram outlines the immediate actions to be taken in the event of a this compound spill.
Caption: Workflow for this compound spill response.
Standard Operating Procedure for Handling this compound
This diagram illustrates the standard workflow for the routine, safe handling of this compound in a laboratory setting.
Caption: Standard procedure for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
